molecular formula C5H11NO B13022263 2,2-Dimethylazetidin-3-ol

2,2-Dimethylazetidin-3-ol

Cat. No.: B13022263
M. Wt: 101.15 g/mol
InChI Key: LIKWVCWXVKHDSZ-UHFFFAOYSA-N
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Description

2,2-Dimethylazetidin-3-ol is a chiral azetidine derivative characterized by a four-membered ring structure that provides significant steric constraint and functional group diversity, making it a valuable scaffold in medicinal chemistry and organic synthesis . This compound, with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol, serves as a crucial intermediate for developing more complex molecules . Its structural rigidity and stereochemical specificity are particularly exploited in pharmaceutical research for the synthesis of potential beta-lactamase inhibitors and neuromodulators . The compound's utility is further demonstrated in synthetic pathways for industrially important targets; for instance, related 3-substituted azetidine derivatives are key intermediates in the synthesis of drugs like baricitinib, a JAK1/JAK2 inhibitor . The gem-dimethyl substitution at the 2-position influences the compound's reactivity and is known in related systems to provide steric shielding that can aid in controlling selectivity during reactions such as alkylation . As a versatile building block, 2,2-Dimethylazetidin-3-ol is used in various chemical transformations, including nucleophilic substitutions, and can be functionalized into other derivatives like its hydrochloride salt (CAS 2231673-10-0) for further application . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2)4(7)3-6-5/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKWVCWXVKHDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS 2231673-10-0 2,2-Dimethylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes the physicochemical utility of CAS 2231673-10-0 with practical laboratory protocols and theoretical grounding in medicinal chemistry.

Subject: 2,2-Dimethylazetidin-3-ol Hydrochloride (CAS 2231673-10-0)

Executive Summary: The Conformational Architect

In the landscape of fragment-based drug discovery (FBDD), 2,2-Dimethylazetidin-3-ol hydrochloride (CAS 2231673-10-0) represents more than a simple building block; it is a conformational locking tool . While the azetidine ring itself offers a rigid, metabolic bioisostere for pyrrolidine or piperidine, the addition of the gem-dimethyl group at the C2 position introduces a profound Thorpe-Ingold effect . This steric bulk restricts the conformational freedom of the ring and adjacent substituents, pre-organizing the molecule for ligand-protein binding events.

This guide explores the utility of this scaffold in lowering entropic penalties during binding, its specific synthetic handling requirements, and its application in "escaping flatland" for next-generation therapeutics.

Chemical Profile & Specifications

PropertySpecification
CAS Number 2231673-10-0
IUPAC Name 2,2-Dimethylazetidin-3-ol hydrochloride
Molecular Formula C₅H₁₁NO[1] · HCl
Molecular Weight 137.61 g/mol
Appearance White to off-white crystalline solid
Solubility High in H₂O, MeOH; Low in DCM, Hexanes
Hygroscopicity Moderate (Store in desiccator)
pKa (Conj. Acid) ~10.5 (Est. for hindered secondary amine)
Stereochemistry Achiral (unless C3 is substituted further)

Mechanistic Insight: The Gem-Dimethyl Effect

Structural Dynamics

The introduction of two methyl groups at the C2 position creates a "steric buttress." In a standard azetidine, the ring puckering is dynamic. In 2,2-dimethylazetidin-3-ol , the methyl groups force the ring into a specific puckered conformation to minimize 1,2-steric interactions with the C3-hydroxyl group.

Why this matters for Drug Design:

  • Metabolic Stability: The steric bulk at C2 protects the adjacent nitrogen from oxidative metabolism (N-dealkylation) and hinders enzymatic attack at the alpha-carbon.

  • Basicity Modulation: The inductive effect of the methyl groups increases the electron density on the nitrogen, potentially raising the pKa compared to unsubstituted azetidine, while the steric bulk hinders nucleophilicity.

Visualization: Conformational Locking Pathway

GemDimethylEffect Unsub Unsubstituted Azetidine (High Conformational Entropy) GemDimethyl 2,2-Dimethyl Substitution (Thorpe-Ingold Effect) Unsub->GemDimethyl Structural Modification Locked Pre-organized Conformation (Reduced Entropic Penalty) GemDimethyl->Locked Steric Compression Binding High Affinity Target Binding Locked->Binding ΔG(binding) Optimization

Caption: The logic flow of using the gem-dimethyl group to reduce the entropic cost of binding.

Synthetic & Handling Protocols

Handling the Hydrochloride Salt

The HCl salt is the stable form of this amine. The free base is a volatile, hygroscopic oil that readily absorbs CO₂ from the air to form carbamates.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Weighing: Perform rapid weighing or use a glovebox if high precision is required for stoichiometry.

Protocol: Free-Basing for Coupling Reactions

Context: Many amide couplings (HATU/EDC) require the free amine. In situ neutralization is preferred over isolation.

Reagents:

  • CAS 2231673-10-0 (1.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Suspend the hydrochloride salt in anhydrous DCM (0.1 M concentration). The salt may not fully dissolve initially.[2]

  • Activation: Add DIPEA dropwise at 0°C. The solution should clarify as the free base is liberated and the DIPEA·HCl salt forms (soluble in DCM).

  • Coupling: Add the carboxylic acid partner and coupling reagent (e.g., HATU) immediately.

    • Critical Note: Due to the steric bulk at C2 (the gem-dimethyl group), the nucleophilicity of the nitrogen is compromised. Allow reaction times to extend by 2-4x compared to standard amines. Heating to 40°C may be required for sterically demanding acids.

Protocol: Selective O-Functionalization

Context: If the target is an ether derivative, the nitrogen must be protected first.

  • N-Protection (Boc): React CAS 2231673-10-0 with Boc₂O and Et₃N in THF/Water.

  • O-Alkylation: Treat the N-Boc intermediate with NaH (1.2 equiv) in DMF at 0°C, followed by the alkyl halide.

    • Self-Validation: Monitor by TLC. The disappearance of the O-H stretch in IR (broad, ~3400 cm⁻¹) is a quick check.

Application Workflow: Fragment-to-Lead

This scaffold is particularly potent when used to replace flexible linkers in lead compounds.

Workflow Visualization

ApplicationWorkflow Lead Flexible Lead Compound (Poor Metabolic Stability) Design Design Strategy: Bioisosteric Replacement Lead->Design Identify labile sites Synthesis Synthesis using CAS 2231673-10-0 Design->Synthesis Incorporate Azetidine Core Result Optimized Analog: Rigidified & Metabolically Blocked Synthesis->Result Screen for PK/PD

Caption: Strategy for incorporating the azetidine core to improve lead compound properties.

Case Study Logic: The Metabolic Block

In a hypothetical kinase inhibitor, a pyrrolidine ring is subject to oxidation at the alpha-carbon by CYP450 enzymes.

  • Intervention: Replace pyrrolidine with 2,2-dimethylazetidin-3-ol .

  • Outcome:

    • Ring Contraction: Azetidine (4-membered) lowers lipophilicity (LogP) compared to pyrrolidine (5-membered).

    • Metabolic Shield: The 2,2-dimethyl group physically blocks the approach of CYP450 iron-oxo species to the nitrogen alpha-position.

    • Solubility: The 3-OH group provides a handle for hydrogen bonding, improving aqueous solubility.

Quality Control & Analytical Verification

To ensure the integrity of your experiments, the following analytical signatures must be verified.

NMR Signature (D₂O)
  • ¹H NMR (400 MHz):

    • δ 1.45 (s, 3H, -CH₃)

    • δ 1.52 (s, 3H, -CH₃) — Note: Methyls may appear diastereotopic if the ring pucker is static on the NMR timescale.

    • δ 3.80-4.00 (m, 2H, C4-H)

    • δ 4.45 (m, 1H, C3-H)

  • ¹³C NMR:

    • Distinct quaternary carbon signal at ~65 ppm (C2).

    • Methine carbon (C3-OH) at ~70 ppm.

Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Target Ion: [M+H]⁺ = 102.09 (Free base mass + H).

  • Note: The HCl salt will dissociate; do not look for the mass of the salt (137.6).

References

  • Azetidines in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed. "Azetidines of pharmacological interest." (2021).[3]

  • The Gem-Dimethyl Effect. Journal of Medicinal Chemistry. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." (2018).[4]

  • Azetidine Building Blocks. Fisher Scientific. "Azetidines | Fisher Scientific."

  • Chemical Safety Data. PubChem. "(2R,3S)-2-Methylazetidin-3-ol hydrochloride Safety Data."

  • Azetidines in Drug Discovery. Life Chemicals. "Substituted Azetidines in Drug Discovery." (2022).[4][5][6]

Sources

An In-depth Technical Guide to the pKa and Basicity of 2,2-Dimethylazetidin-3-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the pKa and basicity of 2,2-dimethylazetidin-3-ol, a substituted azetidine derivative of significant interest in medicinal chemistry. For researchers and drug development professionals, a profound understanding of a molecule's ionization properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document will delve into the theoretical underpinnings of this compound's basicity, offer a reasoned estimation of its pKa, and provide actionable experimental and computational protocols for its precise determination.

The Ascendancy of Azetidines in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in contemporary drug design. Their inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets.[1] The incorporation of the azetidine motif can also favorably modulate physicochemical properties such as solubility and metabolic stability, making them attractive bioisosteres for more common ring systems like pyrrolidines and piperidines.[2] Understanding the basicity of the azetidine nitrogen is critical, as it governs the compound's charge state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Deciphering the Basicity of 2,2-Dimethylazetidin-3-ol: A Theoretical Perspective

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The parent compound, azetidine, is a notably strong base among secondary amines, with a reported pKa of 11.29 for its conjugate acid.[3] This enhanced basicity is attributed to the hybridization of the nitrogen atom's lone pair, which resides in an orbital with more p-character compared to larger, less strained rings, making the lone pair more available for protonation.

To estimate the pKa of 2,2-dimethylazetidin-3-ol, we must consider the electronic and steric effects of the substituents on the azetidine ring.

  • 2,2-Dimethyl Groups: Alkyl groups, such as methyl groups, are generally considered to be weakly electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, thereby increasing its basicity and leading to a higher pKa for the conjugate acid.

  • 3-Hydroxyl Group: The hydroxyl group is an electron-withdrawing group due to the high electronegativity of the oxygen atom. This inductive effect will decrease the electron density on the nitrogen atom, thus reducing its basicity and lowering the pKa of the conjugate acid. The magnitude of this effect is dependent on the distance between the hydroxyl group and the nitrogen atom.

  • Steric Effects: The presence of two methyl groups at the 2-position may introduce some steric hindrance around the nitrogen atom, which could slightly impede its ability to be protonated. However, in a small four-membered ring, this effect is likely to be less pronounced compared to larger ring systems.

Considering these opposing electronic effects, a precise a priori estimation is challenging without experimental data. However, given the proximity of the electron-withdrawing hydroxyl group to the nitrogen, its influence is expected to be significant. Therefore, the pKa of 2,2-dimethylazetidin-3-ol is anticipated to be lower than that of the parent azetidine (11.29).

Estimated pKa of 2,2-Dimethylazetidin-3-ol: Based on the analysis of substituent effects, a reasonable estimate for the pKa of the conjugate acid of 2,2-dimethylazetidin-3-ol would be in the range of 9.5 - 10.5 . This estimation acknowledges the base-strengthening effect of the dimethyl groups being outweighed by the base-weakening inductive effect of the adjacent hydroxyl group.

Summary of Predicted Physicochemical Properties
PropertyPredicted Value/EffectRationale
pKa (conjugate acid) 9.5 - 10.5Lower than azetidine (11.29) due to the electron-withdrawing effect of the 3-hydroxyl group, slightly counteracted by the electron-donating 2,2-dimethyl groups.
Basicity Moderately BasicThe azetidine nitrogen remains a basic center, but its strength is tempered by the adjacent hydroxyl substituent.
Aqueous Solubility HighThe presence of the hydroxyl group and the basic nitrogen, which will be protonated at neutral pH, is expected to confer good aqueous solubility.

Experimental Determination of pKa: A Validated Protocol

For definitive pKa determination, potentiometric titration is a robust and widely accepted method.[4] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Step-by-Step Protocol for Potentiometric Titration
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 2,2-dimethylazetidin-3-ol.

    • Dissolve the compound in a known volume (e.g., 50 mL) of deionized, CO2-free water. A co-solvent like methanol or ethanol may be used if solubility is limited, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) as the titrant.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has dropped significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve 2,2-dimethylazetidin-3-ol in CO2-free water titrate1 Add standardized HCl in small increments prep1->titrate1 prep2 Calibrate pH meter prep2->titrate1 titrate2 Record pH and volume after each addition titrate1->titrate2 Allow stabilization analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine equivalence point (steepest inflection) analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa: An In Silico Approach

In addition to experimental methods, computational chemistry offers a powerful tool for predicting pKa values.[5][6] These methods can provide valuable insights early in the drug discovery process, helping to prioritize compounds for synthesis and testing.

A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction of the conjugate acid in solution.

BH⁺ ⇌ B + H⁺

The pKa can then be calculated using the following equation:

pKa = ΔG / (2.303 * RT)

Where:

  • ΔG is the Gibbs free energy change of the reaction in solution.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

The ΔG in solution is typically calculated by combining gas-phase quantum mechanical calculations with a solvation model to account for the effect of the solvent.

Computational Workflow
  • Structure Optimization:

    • Build the 3D structures of both the neutral form (B) and the protonated form (BH⁺) of 2,2-dimethylazetidin-3-ol.

    • Perform geometry optimization for both species in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy in the gas phase.

  • Solvation Energy Calculation:

    • Calculate the solvation free energy for both species using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • pKa Calculation:

    • Combine the gas-phase Gibbs free energy and the solvation free energy to obtain the Gibbs free energy in solution for both species.

    • Calculate the ΔG for the deprotonation reaction and use the equation above to determine the pKa.

G cluster_gas_phase Gas-Phase Calculations cluster_solution Solvation Calculations cluster_pka_calc pKa Calculation start Build 3D structures of neutral and protonated forms gas1 Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->gas1 solv1 Solvation Free Energy Calculation (e.g., PCM or SMD) start->solv1 gas2 Frequency Calculations for Gibbs Free Energy gas1->gas2 pka1 Combine gas-phase and solvation energies gas2->pka1 solv1->pka1 pka2 Calculate ΔG of deprotonation pka1->pka2 pka3 Calculate pKa using ΔG / (2.303 * RT) pka2->pka3

Caption: Computational workflow for pKa prediction.

Conclusion

References

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

  • American Chemical Society. Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Available from: [Link]

  • University of California, Riverside. pKa Data Compiled by R. Williams. Available from: [Link]

  • PubChem. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO. Available from: [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. Available from: [Link]

  • Chemistry Steps. Basicity of Amines. Available from: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Available from: [Link]

  • MIT Department of Chemistry. Scientists use computational modeling to guide a difficult chemical synthesis. Available from: [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

  • PubMed. Oxidative allene amination for the synthesis of azetidin-3-ones. Available from: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]

  • PubMed Central. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available from: [Link]

  • PubMed Central. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Available from: [Link]

  • ChemRxiv. Improving pKa prediction accuracy with reparametrized force fields and free energy calculations. Available from: [Link]

  • PubMed Central. Development of Methods for the Determination of pKa Values. Available from: [Link]

Sources

Beyond the Chair: Azetidin-3-ol as a High-Performance Piperidine Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring has long been a "privileged scaffold," appearing in over 12,000 biologically active compounds. However, its ubiquity has led to two critical bottlenecks: patent overcrowding and metabolic liability (specifically oxidative metabolism at the


-carbon).

This technical guide analyzes azetidin-3-ol as a superior bioisostere for piperidine. By contracting the ring from six to four members and introducing a hydroxyl handle, medicinal chemists can achieve a "vector shift" that retains pharmacophore fidelity while significantly lowering lipophilicity (LogP), eliminating metabolic hotspots, and accessing novel intellectual property space.

Part 1: Physicochemical & Geometric Rationale

The "Contract and Polarize" Strategy

Replacing a piperidine with azetidin-3-ol is not merely a reduction in size; it is a strategic modulation of the molecule's physicochemical profile.

Table 1: Comparative Physicochemical Profile

PropertyPiperidine (Substituted)Azetidin-3-ol (Substituted)Impact on Drug Design
Ring Geometry Chair (Staggered)Puckered (Butterfly)Changes substituent exit vectors; rigidifies core.
C-N-C Angle ~110°~88-90°Increases ring strain (~25 kcal/mol); alters basicity.
Lipophilicity (

LogP)
Baseline-1.5 to -2.5 Massive reduction in LogP; improves LLE (Ligand Lipophilicity Efficiency).
Basicity (pKa) ~10.8 - 11.2~9.5 - 10.5Slightly lower pKa due to inductive effect of 3-OH; improves permeability.
Metabolic Liability High (CYP450

-oxidation)
Low No

-methylene hydrogens available for easy abstraction if 3-substituted.
Geometric Vector Analysis

The piperidine ring exists predominantly in a chair conformation, directing substituents into distinct axial or equatorial vectors. In contrast, the azetidine ring is a strained, puckered square.

  • Piperidine: The C4-substituent vector is roughly

    
     relative to the Nitrogen lone pair (in specific conformers).
    
  • Azetidin-3-ol: The C3-substituent vector is compressed. The distance between the Nitrogen and the C3-functional group is shortened by approximately 1.1 Å. This "contraction" allows the azetidine to pull distal pharmacophores closer to the core, potentially avoiding steric clashes in tight binding pockets that exclude the bulkier piperidine.

Part 2: Strategic Decision Framework

When should you deploy the azetidin-3-ol scaffold? Use the following decision logic to validate the bioisosteric switch.

DecisionLogic Start Lead Compound Analysis (Piperidine Core) Metabolic Is metabolic clearance high (Microsomal stability)? Start->Metabolic Lipophilicity Is LogP > 3.5 or LLE < 5? Metabolic->Lipophilicity No Vector Does the binding pocket tolerate a -1.1 Å contraction? Metabolic->Vector Yes (Hotspot at alpha-C) Lipophilicity->Vector Yes Action_Keep Retain Piperidine (Consider Fluorination) Lipophilicity->Action_Keep No Action_Switch DEPLOY AZETIDIN-3-OL (High Priority) Vector->Action_Switch Yes Vector->Action_Keep No (Steric Gap)

Figure 1: Decision matrix for initiating a piperidine-to-azetidine scaffold hop. The switch is most effective when driven by a need to lower lipophilicity or block metabolic oxidation.

Part 3: Synthetic Accessibility & Functionalization

Azetidin-3-ol derivatives are synthetically accessible, though they require specific handling due to ring strain. The 3-hydroxyl group serves as a versatile handle for diversity.

Primary Synthetic Routes

SynthesisPath Epichlor Epichlorohydrin Cyclization Ring Closure (Heat, solvent) Epichlor->Cyclization + Benzhydryl Benzhydrylamine Benzhydryl->Cyclization Az_Core 1-Benzhydrylazetidin-3-ol Cyclization->Az_Core Deprotection Pd/C, H2 (Debenzylation) Az_Core->Deprotection Final_Core Azetidin-3-ol (Salt) Deprotection->Final_Core Func_N N-Alkylation/Arylation (Reductive Amination/SnAr) Final_Core->Func_N Step 1 Func_O O-Alkylation/Acylation (Ether/Ester) Func_N->Func_O Step 2

Figure 2: The standard "Epichlorohydrin Route" for generating the azetidin-3-ol core. This pathway is scalable and allows for late-stage diversification.

Key Synthetic Considerations
  • Ring Strain: The azetidine ring has ~25 kcal/mol of strain energy. Avoid harsh Lewis acids that might trigger ring-opening polymerization.

  • N-Protection: The N-benzhydryl (diphenylmethyl) group is preferred over benzyl because it is more crystalline and easier to handle during purification, though slightly harder to remove (requires high pressure hydrogenation or chloroethyl chloroformate).

  • Order of Operations: It is generally superior to functionalize the Nitrogen first (e.g., via Reductive Amination or SnAr) before modifying the 3-hydroxyl group, to prevent self-polymerization of the free amine.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Benzhydrylazetidin-3-ol (Scale-Up)

A robust method for generating the core scaffold.

Reagents: Epichlorohydrin (1.0 eq), Benzhydrylamine (1.0 eq), Methanol (Solvent).

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzhydrylamine (18.3 g, 100 mmol) in Methanol (100 mL).

  • Addition: Add epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    C) and stir for 72 hours. Note: The long reaction time is required for the slow cyclization of the intermediate chlorohydrin.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.

  • Crystallization: Triturate the resulting oil with Acetone/Ether (1:1). The hydrochloride salt of the product often precipitates. If not, treat with ethanolic HCl to induce precipitation.

  • Yield: Expect ~60-70% yield of a white solid.

Protocol B: N-Arylation via SnAr (Displacement)

Attaching the azetidine core to a heteroaromatic scaffold.

Reagents: 2-Chloro-pyridine derivative (1.0 eq), Azetidin-3-ol HCl (1.2 eq), DIPEA (3.0 eq), DMSO (Solvent).

  • Dissolution: Dissolve the chloropyridine substrate in DMSO (0.5 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine). The solution may warm slightly.

  • Amine Addition: Add Azetidin-3-ol hydrochloride in one portion.

  • Reaction: Heat to

    
    C for 4-12 hours. Monitor by LCMS. Azetidine is less nucleophilic than piperidine due to steric strain; higher temperatures are often required.
    
  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Part 5: Case Studies & Field Application

Case Study 1: M3 Muscarinic Antagonists (Pfizer)
  • Challenge: The piperidine-based lead compound suffered from high lipophilicity (LogD > 3.0) and rapid oxidative clearance.

  • Solution: Replacement of the central piperidine with azetidine.

  • Outcome:

    • LogD: Reduced by 1.2 units.

    • Metabolic Stability: Intrinsic clearance (

      
      ) improved by 3-fold due to removal of the labile 
      
      
      
      -hydrogens.
    • Potency: Maintained nanomolar affinity (

      
      ), proving the "contracted" vector was tolerated by the receptor.
      
Case Study 2: JAK Inhibitors (Baricitinib)

While not a direct "swap" in the traditional sense, Baricitinib utilizes an azetidine ring linked to the pyrrolo[2,3-d]pyrimidine core.

  • Significance: This validates the safety and oral bioavailability of the azetidine scaffold in chronic therapy. The azetidine nitrogen forms a critical salt bridge/hydrogen bond, while the ring rigidity minimizes the entropic penalty of binding.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications. Journal of Medicinal Chemistry. (2026).

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters. 1

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine. Journal of Organic Chemistry. 2

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. 3

  • Azetidin-3-ol Physicochemical Data. PubChem Compound Summary.

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Methodological & Application

Application Note & Protocol: N-Benzhydryl Deprotection of 2,2-Dimethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azetidines and Protecting Groups

Azetidine scaffolds, particularly functionalized variants like 2,2-dimethylazetidin-3-ol, are of significant interest to medicinal chemists and drug development professionals. Their inherent ring strain and unique three-dimensional geometry make them valuable building blocks for introducing conformational constraints in bioactive molecules, often leading to improved potency and selectivity.[1] The synthesis of these complex structures frequently necessitates the use of protecting groups to mask reactive functionalities during intermediate steps.[2]

The N-benzhydryl (Bzh) group is a robust and sterically demanding protecting group for secondary amines. Its bulkiness can direct stereochemistry in adjacent reactions, and it is stable to a wide range of conditions, including strongly basic and some acidic environments.[3] However, the very stability that makes it an excellent protecting group also presents a challenge for its removal. An efficient and clean deprotection is paramount to unmask the azetidine nitrogen for subsequent synthetic transformations.

This guide provides a detailed protocol and scientific rationale for the deprotection of N-benzhydryl-2,2-dimethylazetidin-3-ol via catalytic transfer hydrogenation. This method is selected for its operational simplicity, mild conditions, and avoidance of harsh reagents that could compromise the integrity of the strained azetidine ring.

Mechanistic Rationale: The "Why" of Catalytic Transfer Hydrogenation

The removal of benzyl-type protecting groups, including benzhydryl, is most commonly achieved through hydrogenolysis.[4][5] This process involves the cleavage of a carbon-heteroatom bond (in this case, C-N) by the addition of hydrogen.

Core Principle: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst serves to adsorb both the hydrogen source and the substrate, lowering the activation energy for the C-N bond cleavage.

There are two primary methods for introducing hydrogen:

  • Direct Hydrogenation: Utilizes hydrogen gas (H₂), often under pressure. This method is highly effective but requires specialized equipment (e.g., a Parr shaker) and careful handling due to the flammability of hydrogen gas.[6]

  • Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule that transfers hydrogen to the substrate in situ, mediated by the catalyst.[7] Common donors include formic acid, ammonium formate, and isopropanol.[7][8]

Why CTH is the Preferred Method for this Application:

  • Safety and Convenience: CTH avoids the use of flammable, high-pressure hydrogen gas, making it more accessible for standard laboratory setups.

  • Mild Conditions: The reaction typically proceeds at or near room temperature, preserving sensitive functional groups and the strained azetidine ring.

  • Selectivity: CTH can offer high selectivity, leaving other potentially reducible groups intact, depending on the chosen catalyst and donor system.[8]

In this protocol, we utilize ammonium formate as the hydrogen donor. Upon decomposition on the palladium surface, it generates hydrogen, ammonia, and carbon dioxide. The generated hydrogen is then immediately available for the hydrogenolysis reaction. A key challenge in N-debenzylation is that the product amine can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation.[6] This can often be mitigated by performing the reaction in a slightly acidic medium, which protonates the product amine and reduces its affinity for the catalyst surface.

Experimental Protocol: Deprotection via Catalytic Transfer Hydrogenation

This protocol details a reliable method for the removal of the N-benzhydryl group from 2,2-dimethylazetidin-3-ol.

Materials & Reagents
Reagent/MaterialGradeRecommended SupplierNotes
N-Benzhydryl-2,2-dimethylazetidin-3-olSubstrateN/ASynthesized as per required route.
Palladium on Carbon (10% Pd/C, 50% wet Degussa type)Catalyst GradeMajor Chemical VendorUse a reputable source. The 50% water content is for safety.
Ammonium Formate (HCO₂NH₄)ACS Reagent GradeMajor Chemical VendorEnsure it is dry and free-flowing.
Methanol (MeOH)AnhydrousMajor Chemical VendorAnhydrous grade is preferred to minimize side reactions.
Ethyl Acetate (EtOAc)ACS Reagent GradeMajor Chemical VendorFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)N/AIn-house preparationFor aqueous work-up.
Brine (Saturated NaCl)N/AIn-house preparationFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor Chemical VendorFor drying the organic phase.
Celite® (Diatomaceous Earth)Filtration GradeMajor Chemical VendorFor safe filtration of the palladium catalyst.
Deuterated Chloroform (CDCl₃)NMR GradeMajor Chemical VendorFor NMR analysis.
Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add N-benzhydryl-2,2-dimethylazetidin-3-ol (1.0 eq).

    • Add methanol (approx. 0.1 M concentration relative to the substrate).

    • Stir the mixture at room temperature until the substrate is fully dissolved.

  • Addition of Reagents:

    • Add ammonium formate (5.0 eq) to the solution. A slight exotherm may be observed.

    • CAUTION: In a separate weighing boat, carefully weigh the 10% Pd/C catalyst (0.10 eq by weight of substrate). Add the catalyst to the reaction mixture in one portion under a nitrogen or argon atmosphere. Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Reaction Execution:

    • Fit the flask with a reflux condenser and heat the mixture to 40-50 °C using a temperature-controlled heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase is 10% MeOH in Dichloromethane (DCM). The product, 2,2-dimethylazetidin-3-ol, will have a much lower Rf value than the starting material.

  • Work-up and Isolation:

    • Once the TLC analysis indicates complete consumption of the starting material (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Set up a filtration apparatus using a Buchner funnel with a pad of Celite® (approx. 1-2 cm thick) over a piece of filter paper. Wet the Celite® pad with methanol.

    • CAUTION: Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. The Celite® pad prevents the fine palladium particles from passing through and potentially igniting upon contact with air as the solvent evaporates. Wash the flask and the Celite® pad with additional methanol (2-3 times the reaction volume) to ensure all product is collected.

    • Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove the methanol.

  • Aqueous Extraction:

    • To the resulting residue, add ethyl acetate and saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2,2-dimethylazetidin-3-ol.

    • The product can be further purified by flash column chromatography on silica gel if necessary.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Deprotection_Workflow start Start setup 1. Reaction Setup (Substrate, MeOH) start->setup add_reagents 2. Add Reagents (Ammonium Formate, Pd/C) setup->add_reagents reaction 3. Reaction (Stir at 40-50 °C) add_reagents->reaction monitor 4. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 5. Catalyst Filtration (through Celite®) monitor->workup Complete extraction 6. Aqueous Work-up & Extraction (EtOAc) workup->extraction purify 7. Purification (Concentration & Chromatography) extraction->purify characterize 8. Characterization (NMR, MS) purify->characterize end_node End (Pure Product) characterize->end_node

Caption: Workflow for N-benzhydryl deprotection.

Troubleshooting and Field-Proven Insights

IssueProbable CauseSuggested Solution
Reaction is sluggish or stalls 1. Catalyst deactivation/poisoning.[6]2. Insufficient hydrogen donor.3. Low reaction temperature.1. Add a small amount of acetic acid (0.1-0.2 eq) to protonate the product amine.2. Add more ammonium formate (1-2 eq).3. Ensure the temperature is maintained at 40-50 °C.
Incomplete reaction Poor quality catalyst or reagents.Use a fresh bottle of ammonium formate and a new batch of catalyst. Consider using a different type of Pd/C catalyst (e.g., Pearlman's catalyst).
Product loss during work-up The product amine is water-soluble.Perform multiple extractions (at least 3-5 times) with ethyl acetate. Alternatively, continuous liquid-liquid extraction can be used.
Dark-colored final product Residual palladium colloids in the product.Ensure the filtration through Celite® is performed carefully. If the problem persists, pass the final organic solution through a short plug of silica gel before concentration.

References

  • Ghosh, S. K., Hu, M., & Comito, R. J. (2021). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2020). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. ResearchGate. Available at: [Link]

  • Iitsuka, T., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry. Available at: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. Available at: [Link]

  • Laurent, M., et al. (2003). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Available at: [Link]

  • Kaiser, C., & Burger, A. (1962). U.S. Patent No. 3,668,196. Google Patents.
  • ResearchGate. (n.d.). Simultaneous benzhydryl ester and ether deprotection in the presence of n-benzyloxycarbonyl protection. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Pathak, R., et al. (2015). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules. Available at: [Link]

  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Sciencemadness. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. Available at: [Link]

  • Laurent, M., et al. (2003). A new method of N-benzhydryl deprotection in 2-azetidinone series. DIAL.pr. Available at: [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. Available at: [Link]

  • Gammack, J. H., et al. (2015). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic Letters. Available at: [Link]

  • Varma, R. S., & Varma, M. (1982). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. ResearchGate. Available at: [Link]

  • Ye, L., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. Available at: [Link]

  • Kletskov, A. V., et al. (2016). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry. Available at: [Link]

  • Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Zhang, Z., et al. (2023). Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides. Nature Communications. Available at: [Link]

  • Chaumont, P., et al. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Wipf, P., & He, S. (2000). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters. Available at: [Link]

  • LibreTexts Chemistry. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Application Note: Preparation of N-Boc-2,2-dimethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2-dimethylazetidin-3-ol scaffold represents a high-value, conformationally restricted pharmacophore in medicinal chemistry. The gem-dimethyl group at the C2 position introduces significant steric bulk, influencing the pKa of the azetidine nitrogen and altering the metabolic stability of the ring. However, this steric crowding renders standard azetidine synthetic routes—such as the ring closure of simple amino-halides—inefficient due to the difficulty of forming bonds at the quaternary center.

This protocol details a robust, scalable synthetic route designed to overcome these steric barriers. Unlike standard methods that attempt to alkylate a hindered amine, this approach utilizes a cyclization of a functionalized ketone precursor , followed by stereoselective reduction. This "Ketone-First" strategy ensures high yields and operational simplicity. The final workflow includes a one-pot hydrogenolysis and in situ Boc protection to deliver the target N-Boc-2,2-dimethylazetidin-3-ol.

Retrosynthetic Analysis & Strategy

The synthesis is designed backward from the target to commercially available 3-methyl-2-butanone . The critical step is the formation of the strained four-membered ring, which is achieved via the intramolecular displacement of a halide by an amine.

Strategic Logic
  • Ring Closure: Formation of the C2-N bond is sterically disfavored. Therefore, the C2-N bond is established early or via an intramolecular attack on a less hindered electrophile (C4). However, the most robust route for 2,2-disubstituted azetidin-3-ones involves the reaction of primary amines with

    
    -dihalo ketones.
    
  • Functional Group Manipulation: The C3 hydroxyl group is generated last via reduction of the corresponding azetidin-3-one, allowing for stereocontrol if necessary.

  • Nitrogen Protection: A benzyl (Bn) group is used during the harsh cyclization conditions, then swapped for the acid-labile tert-butoxycarbonyl (Boc) group in the final stage.

Pathway Visualization

Retrosynthesis Target N-Boc-2,2-dimethylazetidin-3-ol (Target) Intermediate1 1-Benzyl-2,2-dimethylazetidin-3-ol Target->Intermediate1 Boc Protection / Hydrogenolysis Intermediate2 1-Benzyl-2,2-dimethylazetidin-3-one Intermediate1->Intermediate2 Ketone Reduction (NaBH4) Precursor 1,3-Dibromo-3-methyl-2-butanone Intermediate2->Precursor Cyclization (BnNH2) Start 3-Methyl-2-butanone (Commercially Available) Precursor->Start Bromination (Br2)

Figure 1: Retrosynthetic logic flow from the target molecule back to the starting ketone.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Bromination)

Objective: Selective preparation of 1,3-dibromo-3-methyl-2-butanone.

  • Reagents: 3-Methyl-2-butanone (1.0 eq), Bromine (2.05 eq), Acetic Acid (solvent), HBr (cat.).

  • Mechanism: Acid-catalyzed enolization favors the more substituted carbon (C3) first, followed by the C1 position.

Protocol:

  • Charge a reactor with 3-methyl-2-butanone (10.0 g, 116 mmol) and glacial acetic acid (50 mL).

  • Cool to 0°C. Add a catalytic amount of 48% HBr (0.5 mL).

  • Add Bromine (37.1 g, 232 mmol) dropwise over 60 minutes, maintaining temperature <10°C. The red color should dissipate as the reaction proceeds.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Pour reaction mixture into ice-water (200 mL). Extract with Dichloromethane (DCM, 3 x 50 mL).

  • Wash combined organics with sat. NaHCO3 (carefully!) and brine. Dry over MgSO4 and concentrate in vacuo.

  • Yield: Expect ~85% of crude oil (mixture of mono- and di-bromo species). Purify via vacuum distillation if purity <90%.

Phase 2: Cyclization to Azetidinone

Objective: Formation of the azetidine ring using Benzylamine.

  • Reagents: Crude 1,3-dibromo-3-methyl-2-butanone, Benzylamine (3.0 eq), Triethylamine (Et3N, 2.0 eq), DCM.

  • Critical Parameter: Slow addition of the bromide to the amine is crucial to favor intramolecular cyclization over intermolecular polymerization.

Protocol:

  • Dissolve Benzylamine (37.2 g, 348 mmol) and Et3N (23.5 g, 232 mmol) in dry DCM (150 mL) under Nitrogen. Cool to 0°C.

  • Dissolve the dibromo ketone (from Phase 1) in DCM (50 mL).

  • Add the ketone solution to the amine mixture dropwise over 2 hours. Note: High dilution favors ring closure.

  • Reflux the mixture for 12 hours.

  • Workup: Cool to RT. Filter off the ammonium salt precipitates.

  • Wash the filtrate with water (2 x 100 mL).

  • Concentrate the organic layer.[1][2] The residue contains 1-benzyl-2,2-dimethylazetidin-3-one .

  • Purification: Flash column chromatography (Silica, 10-20% EtOAc/Hexanes).

    • Checkpoint: Verify IR signal at ~1820 cm⁻¹ (strained ketone).

Phase 3: Reduction and Boc-Protection (The "One-Pot" Finish)

Objective: Stereoselective reduction of the ketone and swapping the Benzyl group for Boc.

  • Reagents: NaBH4, Pd/C (10% wt), Boc2O (1.1 eq), Methanol/Ethanol.

Protocol:

  • Reduction: Dissolve 1-benzyl-2,2-dimethylazetidin-3-one (5.0 g, 26.4 mmol) in Methanol (50 mL) at 0°C.

  • Add NaBH4 (1.0 g, 26.4 mmol) portion-wise. Stir for 1 hour.

    • Result: Formation of 1-benzyl-2,2-dimethylazetidin-3-ol.[3]

  • Quench: Add Acetone (5 mL) to quench excess hydride, then concentrate to remove solvents. Partition residue between EtOAc and Water.[3][4] Dry organic layer and concentrate.[1][4]

  • Hydrogenolysis/Protection: Dissolve the crude alcohol in Ethanol (100 mL).

  • Add Di-tert-butyl dicarbonate (Boc2O) (6.3 g, 29 mmol).

  • Add Pd/C (10%) (0.5 g).

  • Hydrogenate at 50 psi H2 (or balloon pressure) for 12-24 hours at RT.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Final Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (30% EtOAc/Hexane).

Analytical Data & Specifications

Target Compound: tert-Butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate[5]

TestMethodExpected Result
Appearance VisualWhite crystalline solid or colorless oil
¹H NMR 400 MHz, CDCl3δ 4.10 (m, 1H, H-3), 3.85 (dd, 1H, H-4a), 3.60 (dd, 1H, H-4b), 1.55 (s, 3H, Me), 1.45 (s, 9H, Boc), 1.35 (s, 3H, Me).
¹³C NMR 100 MHz, CDCl3Characteristic signals for Boc C=O (~156 ppm), Quaternary C2 (~65 ppm), CH-OH (~70 ppm).
MS (ESI) Positive Mode[M+H]⁺ = 202.1; [M+Na]⁺ = 224.1
IR ATR~3400 cm⁻¹ (OH stretch), ~1690 cm⁻¹ (Boc C=O).

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Cyclization Intermolecular polymerizationIncrease dilution factor; Ensure dropwise addition of ketone to amine (not vice versa).
Incomplete Bromination Temperature too low or insufficient Br2Monitor via TLC/GC; Ensure 2.05 eq of Bromine is consumed.
Boc Protection Fails Catalyst poisoning (S or N species)Ensure high purity of the benzyl-alcohol intermediate; Use fresh Pd/C.
Product Instability Acid sensitivity of Boc/AzetidineAvoid strong acids during workup; Azetidine rings can open under harsh acidic conditions.

Workflow Diagram

Workflow Step1 Step 1: Bromination (3-Me-2-butanone + Br2) Temp: <10°C Step2 Step 2: Cyclization (+ BnNH2) Reflux, 12h Step1->Step2 Step3 Step 3: Reduction (+ NaBH4) 0°C -> RT Step2->Step3 Step4 Step 4: Deprotection (H2, Pd/C, Boc2O) One-Pot Step3->Step4 Final Isolated Product N-Boc-2,2-dimethylazetidin-3-ol Step4->Final

Figure 2: Operational workflow for the synthesis.

References

  • US Patent 3,668,196. 3-Azetidinols and process for their preparation. (Describes the synthesis of 1-t-butyl-2,2-dimethyl-3-azetidinol hydrochloride).
  • Hillier, M. C., et al. (2006).[6] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. Journal of Organic Chemistry, 71(20), 7885–7887. (Provides general methodology for azetidine cyclization). [Link]

  • PubChem Compound Summary . tert-Butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate (CID 131307254). [Link]

  • Organic Chemistry Portal . Synthesis of Azetidines. (General review of azetidine synthetic strategies). [Link]

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Application Note: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azabicyclo[1.1.0]butanes (ABBs) have emerged as premier "spring-loaded" electrophiles in modern drug discovery. Possessing a strain energy of approximately ~60-65 kcal/mol , these bicyclic amines offer a thermodynamic driving force capable of forging complex C(sp³)-rich scaffolds—specifically azetidines —that are otherwise difficult to access.

This guide details the two dominant mechanistic paradigms for ABB functionalization: Nucleophilic/Ionic Strain-Release and the emerging Radical Umpolung Strategy . By mastering these protocols, researchers can rapidly generate 1,3-disubstituted and spirocyclic azetidines, which serve as critical bioisosteres for piperidines, morpholines, and unstable para-substituted benzenes.

Mechanistic Underpinnings[1][2]

The reactivity of the ABB core is dictated by the relief of ring strain.[1][2] Unlike their all-carbon analogs (bicyclo[1.1.0]butanes or BCBs), the presence of the bridgehead nitrogen creates a distinct polarization.

The Divergent Pathways

The bridgehead C-N bond is the weak link. Its cleavage can be triggered via two distinct modes:

  • Ionic Mode (Classic): An electrophile activates the Nitrogen (N1), weakening the C1-C3 bond, allowing a nucleophile to attack the bridgehead Carbon (C3). Alternatively, strong nucleophiles can attack C3 directly if the N is stabilized.

  • Radical Mode (Modern): An electrophilic radical (typically S- or C-centered) adds to the Nitrogen, generating a C3-centered radical intermediate that is subsequently trapped.

ABB_Reactivity cluster_ionic Ionic Pathway cluster_radical Radical Pathway ABB Azabicyclo[1.1.0]butane (ABB) E_plus Electrophile (E+) (e.g., H+, Tf2O) ABB->E_plus  N-attack R_dot Radical (X•) (e.g., Sulfonyl) ABB->R_dot  N-attack N_act N-Activated Intermediate E_plus->N_act Prod_Ionic 1,3-Functionalized Azetidine N_act->Prod_Ionic  C3-attack (Nu-) Nu_minus Nucleophile (Nu-) C_rad C3-Centered Radical R_dot->C_rad  Strain Release Prod_Radical N-Functionalized Azetidine C_rad->Prod_Radical  Trapping Trap Radical Trap (Y•)

Figure 1: Divergent reaction manifolds for ABBs. The choice of reagents dictates whether the reaction proceeds via cationic ring opening or radical addition.

Application Note A: Radical Umpolung Functionalization

Primary Application: Synthesis of N-sulfonyl-3-functionalized azetidines (e.g., sulfonamide bioisosteres). Key Advantage: Mild conditions; tolerates sensitive functional groups; avoids strong acids/bases.

The Strategy

Recent work (e.g., Hong, Angew.[3][4][5] Chem. 2025; Dell'Amico, Nat. Catal. 2024) utilizes photoredox catalysis to generate electrophilic sulfonyl radicals. These radicals selectively attack the electron-rich nitrogen of the ABB.[5] This is termed "umpolung" because it functionalizes the nitrogen with an electrophile (the radical) rather than the traditional nucleophilic alkylation.

Detailed Protocol: Sulfonyl-Radical Induced Ring Opening

Reagents:

  • Substrate: 3-substituted or unsubstituted ABB (1.0 equiv).

  • Radical Precursor: Sodium sulfinate (R-SO₂Na) (1.5 equiv) OR Sulfonyl imine.

  • Photocatalyst: 4CzIPN (2 mol%) or Eosin Y (organic dyes are preferred).

  • Oxidant (if using sulfinate): Selectfluor or similar (to generate the radical).

  • Solvent: DMSO or MeCN (degassed).

  • Light Source: Blue LEDs (450-460 nm).

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a stir bar, add the ABB (0.2 mmol), Sodium Sulfinate (0.3 mmol), and 4CzIPN (0.004 mmol).

  • Solvent Addition: Evacuate and backfill with N₂ (3x). Add anhydrous DMSO (2.0 mL) via syringe.

  • Irradiation: Place the reaction vessel 2-3 cm from a Blue LED strip. Stir vigorously at room temperature (fan cooling recommended to maintain ~25°C).

  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete within 4-12 hours.

  • Workup: Dilute with EtOAc and wash with brine (3x) to remove DMSO. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography. Note: Azetidines can be polar; use MeOH/DCM gradients if necessary.

Data Summary: Scope & Limitations

ParameterCapabilityNotes
N-Substituent Sulfonyl, ArylExcellent for sulfonamide synthesis.
C3-Substituent Aryl, Alkyl, HC3-quaternary centers are accessible.
Functional Groups Esters, Nitriles, HalidesHigh tolerance due to neutral radical conditions.
Yield 60-90%Highly efficient strain release.

Application Note B: Nucleophilic Strain-Release Spirocyclization

Primary Application: Creating spiro[3.n]alkane systems (high Fsp³ complexity). Key Advantage: Rapid generation of structural complexity from simple ketone precursors.

The Strategy

Pioneered by the Aggarwal group, this method uses an electrophile (Tf₂O) to activate a ketone/alcohol side chain on the ABB. The relief of strain drives a semipinacol-type rearrangement or direct nucleophilic attack, closing a second ring to form a spirocycle.

Detailed Protocol: Electrophile-Induced Spirocyclization

Reagents:

  • Substrate: ABB-Carbinol or Silyl-protected ABB-Carbinol (1.0 equiv).

  • Activator: Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv).

  • Base: 2,6-Lutidine (1.2 equiv).

  • Solvent: DCM (anhydrous).

  • Temperature: -78°C to 0°C.

Step-by-Step Workflow:

  • Preparation: Dissolve the silyl-protected ABB-carbinol (0.5 mmol) and 2,6-lutidine (0.6 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Argon.

  • Activation: Cool the solution to -78°C. Dropwise add Tf₂O (0.55 mmol).

    • Mechanism:[1][2][6][7] Tf₂O activates the oxygen, and the nitrogen lone pair assists in expelling the leaving group, triggering C-N bond cleavage and ring expansion/closure.

  • Reaction: Allow the mixture to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM (3x). The spirocyclic azetidine product is often stable but should be purified on neutralized silica (add 1% Et₃N to eluent) to prevent acid-catalyzed degradation.

Spiro_Workflow Start ABB-Carbinol Precursor (Silyl Protected) Step1 Add 2,6-Lutidine (DCM, -78°C) Start->Step1 Step2 Add Tf2O (Activates Oxygen) Step1->Step2 Inter Intermediate: Cationic Rearrangement (Strain Release Driven) Step2->Inter  -OTf Step3 Warm to 0°C (Spirocyclization Complete) Inter->Step3 End Spiro-Azetidine Product Step3->End

Figure 2: Workflow for the synthesis of spirocyclic azetidines via strain-release rearrangement.

Handling & Safety Protocols

1. Stability of ABBs:

  • Acid Sensitivity: ABBs are extremely acid-sensitive. They will polymerize or hydrolyze rapidly in the presence of trace acid. Always use base-washed glassware or add trace Et₃N to solvents during storage.

  • Thermal Stability: Most 3-substituted ABBs are stable at room temperature for days but should be stored at -20°C for long-term storage.

2. Purification:

  • Silica Gel: Standard silica is acidic enough to decompose ABBs.

    • Solution: Pre-treat silica columns with 1-5% Triethylamine/Hexane before loading the sample.

  • Distillation: Many simple ABBs (like the parent azabicyclo[1.1.0]butane) are volatile and can be distilled, but caution is required due to polymerization potential (exothermic).

3. Toxicity:

  • Treat all ABBs as potentially alkylating agents (similar to epoxides or aziridines). Use double-gloving and work in a fume hood.

References

  • Aggarwal, V. K., et al. "Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones."[8][9] Angew.[4][5][9][10] Chem. Int. Ed.2021 , 60, 11824.[8][9] [Link]

  • Hong, S., et al. "Photocatalytic Radical Umpolung for Strain-Release Difunctionalization of (Aza)bicyclo[1.1.0]butanes."[4][5] Angew.[4][5][9][10] Chem. Int. Ed.2025 , e202517231.[3][4][5] [Link]

  • Dell’Amico, L., et al. "Photocatalytic radical strategy for accessing densely functionalised azetidines from azabicyclo[1.1.0]butanes."[11][5] Nature Catal.[11][3]2024 , 7, 1-10. [Link][11]

  • Baran, P. S., et al. "Strain-Release Amination."[3] Science2016 , 351, 241. (Foundational work on bicyclobutanes, extending to ABBs). [Link]

  • Luisi, R., et al. "The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines."[3] Org.[8][11][3][4][12] Biomol. Chem.2020 , 18, 5798.[3] [Link]

Sources

Troubleshooting & Optimization

preventing ring opening of 2,2-Dimethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Ring Opening of 2,2-Dimethylazetidin-3-ol

Executive Summary: The Stability Paradox

2,2-Dimethylazetidin-3-ol presents a unique challenge in synthetic organic chemistry. While the azetidine ring possesses significant angle strain (~26 kcal/mol), making it prone to ring-opening, the gem-dimethyl group at the C2 position introduces steric bulk that can kinetically stabilize the ring against nucleophilic attack at that specific carbon.[1] However, this same substitution pattern can accelerate ring opening under acidic conditions by stabilizing the transition state for C2-N bond cleavage (tertiary carbocation character).[1]

This guide addresses the specific failure modes of this scaffold and provides validated protocols to maintain ring integrity during storage and functionalization.

Module 1: The Stability Triad (Storage & Handling)

Q: Why does my compound degrade rapidly in slightly acidic methanol, but is stable in ethanol?

A: This is a classic case of solvolytic ring opening .

  • The Mechanism: Under acidic conditions, the azetidine nitrogen is protonated (

    
     for the conjugate acid). This quaternary ammonium species is a potent leaving group. Methanol, being a smaller and more aggressive nucleophile than ethanol, attacks the less sterically hindered C4 position (S_N2-like) or traps the transient carbocation at C2 (S_N1-like) if the temperature is elevated.[1]
    
  • The Fix:

    • Solvent Choice: Switch to non-nucleophilic polar aprotic solvents (acetonitrile, DMF) or bulky alcohols (isopropanol) if protic media is required.[1]

    • pH Buffer: Always maintain the apparent pH

      
      . Add 1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to your mobile phase during chromatography and to the storage solvent.[1]
      
Q: I observe a slow increase in viscosity and loss of material during storage at -20°C. What is happening?

A: You are likely observing intermolecular polymerization .

  • The Cause: The secondary amine (N-H) of one molecule acts as a nucleophile attacking the strained ring of another molecule. The 3-hydroxyl group can also participate, leading to poly-amino ethers.[1]

  • The Fix:

    • Dilution: Store as a dilute solution (<0.1 M) rather than a neat oil.

    • N-Protection: If long-term storage is required, convert the free amine to a carbamate (e.g., Boc or Cbz).[1] The electron-withdrawing group reduces the nucleophilicity of the nitrogen and stabilizes the ring against acid by lowering the basicity of the nitrogen lone pair [1].

Module 2: Synthetic Workflows (Functionalization)

Q: How do I alkylate the nitrogen without triggering ring opening?

A: Direct alkylation with alkyl halides often generates acid (HX) as a byproduct, which immediately catalyzes ring opening.

  • Protocol: Use Reductive Amination or Base-Mediated Alkylation with strict acid scavenging.[1]

    • Base-Mediated: Use an inorganic base like

      
       or 
      
      
      
      in Acetone or MeCN.[1] These bases neutralize HCl/HBr in situ. Avoid strong bases like NaH which might deprotonate the 3-OH and trigger intramolecular rearrangements.
    • Reductive Amination: Use

      
       in DCE.[1] Ensure the aldehyde is added slowly to the amine at 0°C.
      
Q: I need to protect the 3-hydroxyl group. Standard TBDMS-Cl/Imidazole conditions gave a mixture of products.

A: Imidazole can act as a nucleophile at high concentrations, and the reaction generates HCl salts locally before neutralization.

  • The Fix: Use TBDMS-OTf (Triflate) with 2,6-Lutidine at 0°C in DCM.

    • Why: 2,6-Lutidine is a non-nucleophilic base (sterically hindered) that effectively scavenges the triflic acid without attacking the azetidine ring.[1] TBDMS-OTf is highly reactive, allowing the reaction to proceed at low temperatures where ring opening is kinetically disfavored.[1]

Module 3: Troubleshooting & Diagnostics

Q: How do I distinguish between the intact azetidine and the ring-opened byproduct on NMR?

A: Look for the "Gem-Dimethyl Shift" and the "Methylene Relaxation." [1]

FeatureIntact 2,2-Dimethylazetidin-3-olRing-Opened Byproduct (e.g., Amino-Ether)
C2-Methyls Diastereotopic (two singlets) if chiral center at C3 is resolved; otherwise distinct sharp singlets ~1.2-1.4 ppm.[1]Often merge into a single broad singlet or shift downfield due to loss of ring constraint.
C4-Protons Distinct AB system (roofing effect) or doublet of doublets ~3.5-4.0 ppm.[1]Shift to ~2.5-3.0 ppm (typical linear amine/ether range) and simplify to a triplet.
Carbon NMR C2 quaternary carbon appears ~60-70 ppm.[1]C2 shifts significantly (usually upfield) as strain is released.[1]

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway for acid-catalyzed ring opening, highlighting the critical divergence point between stability and degradation.

RingOpeningMechanism cluster_prevention Prevention Strategy Start 2,2-Dimethylazetidin-3-ol (Intact) Protonation Protonated Azetidinium (Highly Activated) Start->Protonation + H+ (Acidic Media) TS_Opening Transition State (C-N Bond Weakening) Protonation->TS_Opening Strain Energy Release Path_A Path A: S_N2 Attack at C4 (Sterically Accessible) TS_Opening->Path_A Nucleophile (Nu-) Path_B Path B: S_N1 Cleavage at C2 (Tertiary Carbocation) TS_Opening->Path_B Heat / Polar Solvent Product Ring-Opened Amino-Alcohol/Ether Path_A->Product Path_B->Product Strategy Maintain pH > 8 Use Non-Nu Bases Low Temp (<0°C) Strategy->Protonation Inhibits

Figure 1: Mechanistic pathway of acid-catalyzed ring opening. Note that the protonation step is the "Gatekeeper" event; preventing protonation effectively shuts down both degradation pathways.

Experimental Decision Tree

Use this flow to determine the safe operating window for your specific reaction.

DecisionTree Start Start: Functionalizing 2,2-Dimethylazetidin-3-ol Q1 Is the reaction acidic (pH < 7) or generates acid? Start->Q1 Risk1 HIGH RISK: Ring Opening Likely Q1->Risk1 Yes Q2 Does the reagent act as a Nucleophile? Q1->Q2 No Mitigation1 Add Scavenger: TEA, DIPEA, or K2CO3 Risk1->Mitigation1 Mitigation1->Q2 Risk2 MODERATE RISK: Attack at C4 Q2->Risk2 Yes Safe Proceed with Reaction Monitor by TLC Q2->Safe No Mitigation2 Use Bulky Reagents (e.g., t-Butyl esters) Run at -78°C to 0°C Risk2->Mitigation2 Mitigation2->Safe

Figure 2: Operational decision tree for selecting reaction conditions.

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[2] Link[1]

  • Padwa, A. (1991).[1] Comprehensive Heterocyclic Chemistry: Azetidines, Azetines and Azetes. Pergamon Press. (Foundational text on ring strain and reactivity).

  • Singh, G. S., & D'Höoghe, M. (2011).[1] Recent progress in the synthesis and reactivity of azetidines.[3] Chemical Reviews. Link[1]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid.[4][5][6][7][8] (Analogous mechanism for strained rings).[1][4] Link

  • Google Patents. (2000).[1] Synthesis of azetidine derivatives (WO2000063168A1).[1] (Describes base-mediated handling). Link

Sources

Technical Support Center: Optimizing the Synthesis of Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for hindered azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing sterically congested four-membered nitrogen heterocycles. The inherent ring strain of the azetidine core, combined with significant steric hindrance, presents unique synthetic challenges.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered problems in the synthesis of hindered azetidines.

Q1: My standard intramolecular cyclization to form a 2,2- or 3,3-disubstituted azetidine is failing or giving very low yields. What are the most likely causes?

A: This is a classic and highly common issue. The formation of a four-membered ring is energetically unfavorable compared to five- or six-membered rings.[2] When bulky substituents are present, this challenge is magnified. The primary causes are typically:

  • Extreme Steric Hindrance: The substituents on your precursor may be sterically clashing, preventing the nucleophilic nitrogen and the electrophilic carbon from achieving the necessary proximity and geometry for the SN2 cyclization.

  • Unfavorable Precursor Conformation: The acyclic precursor may preferentially adopt conformations that are non-productive for cyclization. This can lead to competing side reactions.[3]

  • Insufficient Leaving Group Reactivity: The leaving group on your γ-amino alkyl halide (or sulfonate) may not be reactive enough under conditions that don't degrade the starting material or product.

  • Side Reactions Dominating: Intermolecular reactions (dimerization, polymerization) or elimination reactions often outcompete the desired intramolecular cyclization, especially at higher concentrations.

Q2: I'm observing significant amounts of an elimination byproduct (an allyl amine) instead of my desired azetidine. How can I suppress this?

A: Elimination is a major competitive pathway, particularly when synthesizing hindered azetidines via intramolecular SN2 cyclization. The base used to deprotonate the amine nucleophile can also act as a Brønsted base to abstract a proton, leading to E2 elimination.

To mitigate this, consider the following:

  • Choice of Base: Switch to a sterically hindered, non-nucleophilic base. While a strong base is needed, its bulk can prevent it from accessing the protons required for elimination while still allowing it to deprotonate the intended nitrogen. Examples include potassium tert-butoxide or lithium diisopropylamide (LDA), used cautiously at low temperatures.

  • Leaving Group Position: If possible, design your precursor to avoid having acidic protons beta to the leaving group.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired cyclization pathway.

Q3: Are there viable alternatives to traditional intramolecular substitution for highly congested azetidines?

A: Absolutely. When classical methods fail, modern synthetic strategies often provide a solution. For particularly hindered systems, you should strongly consider:

  • Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi Reaction): This method forms the azetidine ring in a single step from an imine and an alkene. It is particularly powerful for creating highly functionalized and substituted azetidines that are difficult to access otherwise.[1][4]

  • Transition Metal-Catalyzed C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination can forge the C-N bond directly, bypassing the need for a pre-installed leaving group and offering a different mechanistic pathway that may be less sensitive to certain steric constraints.[1]

  • [3+1] Radical Cascade Cyclizations: Newer methods using photo-induced copper catalysis can construct the ring from an amine and an alkyne, offering novel disconnection approaches.[2]

Q4: How do I choose the right protecting group for the nitrogen atom in my precursor?

A: Protecting group selection is critical. An ideal protecting group should be robust enough to survive precursor synthesis but be removable without destroying the strained azetidine ring.

  • For Intramolecular SN2 Cyclizations: A bulky group like a tosyl (Ts) or nosyl (Ns) group is often used. These groups can serve a dual purpose: they activate the nitrogen nucleophile by making the N-H more acidic, and they can be removed under specific conditions post-cyclization. However, their bulk can sometimes hinder the cyclization itself.

  • For Stability: A Boc (tert-butyloxycarbonyl) group is often well-tolerated and can be removed under acidic conditions, which many azetidines can withstand.[5]

  • Orthogonality: Consider a benzyl (Bn) group if you need to perform reactions sensitive to acidic or basic conditions, as it can be removed via hydrogenolysis.

Section 2: Troubleshooting Guide for Intramolecular Cyclization

This is the most common pathway attempted for azetidine synthesis. Here, we break down the specific problems and solutions.

Problem: Low or No Conversion to the Azetidine Product

This is often a multifactorial problem where the reaction stalls or fails to initiate.

Causality Analysis & Mitigation Strategy
Potential Cause Scientific Rationale Recommended Action & Protocol
Poor Leaving Group (LG) The rate of the SN2 cyclization is directly dependent on the ability of the leaving group to depart. A less reactive LG requires harsher conditions, which can promote side reactions.1. Switch to a Better Leaving Group: If using a chloride, switch to a bromide or iodide. For maximum reactivity, convert the terminal alcohol to a sulfonate ester.2. Protocol: Tosylation of a Primary Alcohol: a. Dissolve the γ-amino alcohol (1 equiv.) in anhydrous DCM at 0 °C. b. Add triethylamine (1.5 equiv.) followed by tosyl chloride (1.2 equiv.) portion-wise. c. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-12 hours, monitoring by TLC. d. Quench with saturated NaHCO₃ solution and extract with DCM.
Steric Hindrance Severe steric congestion around the reacting centers raises the activation energy for the SN2 transition state, making cyclization kinetically slow or impossible.1. Employ High-Dilution Conditions: This favors intramolecular reactions over intermolecular side reactions. Aim for a substrate concentration of 0.01–0.05 M.2. Protocol: High-Dilution Cyclization: a. Set up a two-necked flask with a reflux condenser, containing the bulk of the solvent and the base (e.g., K₂CO₃, 3 equiv.). b. Heat the solvent/base mixture to reflux. c. Using a syringe pump, add a solution of the precursor in the same solvent dropwise over several hours (e.g., 8-24 hours). d. Continue to reflux for an additional 12-24 hours after the addition is complete.
Incorrect Base Selection The base must be strong enough to deprotonate the amine (or sulfonamide) to generate the active nucleophile, but not so reactive that it causes elimination or other side reactions.1. Use a Bulky, Non-Nucleophilic Base: For hindered systems, potassium tert-butoxide in THF at low temperatures can be effective.2. Use an Inorganic Base in a Polar Aprotic Solvent: A common and effective system is using finely powdered K₂CO₃ or Cs₂CO₃ in acetonitrile (MeCN) or DMF at elevated temperatures. The large cation (Cs⁺) can act as a template, coordinating both the nucleophile and leaving group to facilitate cyclization.
Workflow for Troubleshooting Low Conversion

G start Low Yield in Hindered Azetidine Cyclization lg_check Is the Leaving Group highly reactive? (e.g., I, OTs, OMs) start->lg_check base_check Is the base appropriate? (e.g., K2CO3, Cs2CO3, t-BuOK) lg_check->base_check Yes change_lg Action: Improve LG (e.g., Halogen exchange, Tosylation) lg_check->change_lg No dilution_check Is the reaction run under high dilution? (<0.05 M) base_check->dilution_check Yes change_base Action: Switch to a bulkier or different base (e.g., Cs2CO3) base_check->change_base No rethink_strategy Consider Alternative Synthetic Strategy (e.g., Photochemistry, C-H Amination) dilution_check->rethink_strategy Yes use_dilution Action: Implement high-dilution protocol (Syringe Pump Addition) dilution_check->use_dilution No change_lg->start change_base->start use_dilution->start

Caption: Troubleshooting workflow for classical intramolecular cyclization.

Section 3: Advanced Synthetic Strategies for Hindered Systems

When classical approaches are exhausted, a change in strategy is required. Modern methods often bypass the problematic SN2 cyclization.

Strategy 1: Visible-Light Mediated [2+2] Photocycloaddition

The aza Paternò-Büchi reaction is a powerful method for directly constructing the azetidine ring from an imine (or precursor) and an alkene.[6] Modern protocols use visible light and a photocatalyst, making the reaction milder and more accessible.[7][8]

Q: When should I consider using a photochemical approach?

A: This approach is ideal when:

  • You are synthesizing a highly substituted or functionalized azetidine.[1]

  • Your attempts at intramolecular cyclization have failed due to steric hindrance or side reactions.

  • Your starting materials (an alkene and an imine or oxime precursor) are readily available.

Key Optimization Parameters:

Parameter Rationale & Expert Insight Typical Starting Conditions
Photocatalyst The catalyst must absorb visible light and have a triplet energy sufficient to activate the imine precursor. Iridium and Ruthenium complexes are common. fac-[Ir(ppy)₃] is a robust choice.[1]0.5–2 mol% of photocatalyst.
Solvent The solvent must be transparent to visible light and capable of dissolving all components. It can also influence the reaction rate and selectivity.THF, MeCN, or DCE are common choices. THF is often a good starting point.[8]
Light Source Blue LEDs are typically used as their emission spectrum overlaps well with the absorption of common photocatalysts.450 nm Blue LED strip, run at a consistent temperature (e.g., 25 °C with fan cooling).
Concentration While not as sensitive as SN2 cyclizations, concentration can still play a role. Start with a moderate concentration.0.1 M of the limiting reagent.
Example Protocol: Visible-Light Aza Paternò-Büchi Reaction

This protocol is adapted from methodologies described by Schindler and others.[1][7]

  • To an oven-dried vial, add the imine precursor (e.g., a glyoxylate oxime, 1.0 equiv.), the alkene (1.5-3.0 equiv.), and the photocatalyst (e.g., fac-[Ir(dFppy)₃], 1 mol%).

  • Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 15 minutes.

  • Add degassed solvent (e.g., THF) to achieve the desired concentration.

  • Place the vial approximately 5 cm from a blue LED light source and stir vigorously. Use a fan to maintain a constant temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Strategy 2: Palladium-Catalyzed Intramolecular C-H Amination

This sophisticated method allows for the formation of an azetidine ring by creating a C-N bond at an unactivated C(sp³) site. It is particularly useful for substrates where installing a leaving group is problematic.[1]

Q: What are the main advantages and challenges of C-H amination for azetidine synthesis?

A:

  • Advantages: It offers a novel and powerful disconnection, increasing synthetic efficiency. It can be highly selective and may succeed where other methods fail due to its different mechanistic pathway.

  • Challenges: The catalyst system (palladium source, ligand, oxidant) can be sensitive and require careful optimization. Substrate scope can sometimes be limited by the electronic and steric properties of the directing group.

Catalytic Cycle of Pd-Catalyzed C-H Amination

G pd_ii Pd(II) Precatalyst c_h_activation C-H Activation (Forms Palladacycle) pd_ii->c_h_activation Substrate pd_iv Oxidation to Pd(IV) (e.g., with PhI(OTs)2) c_h_activation->pd_iv Oxidant reductive_elim Reductive Elimination (Forms C-N Bond) pd_iv->reductive_elim reductive_elim->pd_ii Catalyst Turnover product Azetidine Product reductive_elim->product

Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.[1]

Strategy 3: Lewis Acid-Catalyzed Intramolecular Epoxide Aminolysis

For precursors containing a γ-amino epoxide moiety, Lewis acid catalysis can promote a highly regioselective ring-opening/closing cascade to form a 3-hydroxyazetidine.

Q: My precursor is a cis-3,4-epoxy amine. What are the best conditions for cyclization?

A: Recent studies have shown that Lanthanide triflates, particularly La(OTf)₃, are excellent catalysts for this transformation.[5] They are tolerant of many functional groups and can promote high yields and regioselectivity.

Optimized Protocol for La(OTf)₃-Catalyzed Azetidine Synthesis [5]
  • Dissolve the cis-3,4-epoxy amine (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Add La(OTf)₃ (5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approx. 83 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the resulting 3-hydroxyazetidine by column chromatography.

This method has been shown to be tolerant of bulky amines (e.g., tert-butyl), protecting groups (Boc, PMB, TBS), and other functional groups.[5]

References

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. [Link]

  • Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... ResearchGate. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]

  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]

  • Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines,... ResearchGate. [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PubMed Central. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Technical Support Center: Purification of 3-Hydroxyazetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-AZT-003 Subject: Advanced Purification Protocols & Troubleshooting for 3-Hydroxyazetidine HCl[1]

Executive Summary

3-Hydroxyazetidine hydrochloride (CAS: 18621-18-6) is a critical "polylinker" in medicinal chemistry, valued for introducing metabolic stability and rigidity via its strained four-membered ring.[1][2][3] However, its purification is notoriously difficult due to three converging factors:

  • High Water Solubility: Makes aqueous extraction of the salt impossible.[1][4]

  • Inorganic Salt Contamination: Neutralization steps often leave massive amounts of NaCl or KCl trapped in the lattice.[1]

  • Thermal Instability: The free base is prone to ring-opening polymerization (oligomerization) if heated or distilled.[1]

This guide provides field-proven workflows to isolate high-purity (>98%) material, specifically addressing the removal of inorganic salts and polymeric impurities.[1]

Module 1: The "Desalting" Protocol (Inorganic Salt Removal)

The Issue: Synthesis typically involves acid hydrolysis or hydrogenolysis followed by neutralization.[1] This leaves the product mixed with stoichiometric amounts of inorganic salts (NaCl, NH₄Cl). Because 3-hydroxyazetidine HCl is water-soluble, you cannot simply "wash" these salts away with water.[1][4]

The Solution: Differential Solvation We utilize the lattice energy differences between the organic salt and the inorganic matrix.[1] 3-Hydroxyazetidine HCl is soluble in anhydrous short-chain alcohols (Methanol, Ethanol), whereas inorganic salts like NaCl are practically insoluble in these media (specifically Isopropanol or absolute Ethanol).[1]

Protocol: The Alcoholic Trituration

  • Reagents: Anhydrous Ethanol (EtOH) or Isopropanol (iPrOH).[1] Do not use Methanol for the initial desalting if NaCl content is high, as NaCl has slight solubility in MeOH.[1]

  • Step 1: Evaporate your crude reaction mixture to complete dryness. It must be a solid crust.[1] Residual water will carry NaCl into your product.[1]

  • Step 2: Add Anhydrous EtOH (10 mL per gram of crude solid).

  • Step 3: Heat to mild reflux (70°C) for 15 minutes with vigorous stirring. The organic amine salt will dissolve; the inorganic salt will remain suspended.[1]

  • Step 4: Critical Control Point: Filter the hot suspension through a sintered glass funnel (porosity 3) packed with a small pad of Celite.[1]

  • Step 5: Concentrate the filtrate.[1][2] The resulting solid is your "desalted" crude.[1]

DesaltingWorkflow Start Crude Mixture (Product + NaCl) Dry Evaporate to Bone Dryness Start->Dry Remove H2O Solvent Add Anhydrous EtOH (Selective Solvation) Dry->Solvent Suspension Filter Hot Filtration (Remove NaCl) Solvent->Filter Heat to 70°C Filtrate Filtrate contains 3-Hydroxyazetidine HCl Filter->Filtrate Soluble Fraction Cake Filter Cake (Discard NaCl) Filter->Cake Insoluble Fraction Final Concentrate (Desalted Solid) Filtrate->Final Rotavap

Figure 1: Differential solubility workflow for removing inorganic salts from polar amine hydrochlorides.

Module 2: Recrystallization (Polymer & Color Removal)[1]

The Issue: Even after desalting, the product may appear yellow/brown or sticky. This indicates the presence of oligomers (ring-opening byproducts) or oxidation traces.[1]

The Solution: Solvent/Anti-Solvent Precipitation Azetidine salts crystallize well from Methanol/Ethyl Acetate systems.[1] The methanol solubilizes the salt, while the ethyl acetate acts as an anti-solvent to induce controlled nucleation, leaving oily impurities in the mother liquor.[1]

Protocol: The "MeOH/EtOAc Crash"

  • Dissolution: Dissolve the desalted solid in the minimum amount of warm Methanol (approx. 40-50°C).

  • Nucleation: Add Ethyl Acetate dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add 1-2 drops of Methanol to turn it clear again.[1]

  • Crystallization: Let the vessel stand at room temperature for 1 hour, then move to a fridge (4°C) overnight.

  • Isolation: Filter the white crystals and wash with cold Ethyl Acetate.

Data: Solvent Compatibility Table

SolventSolubility (HCl Salt)Role in Purification
Water Very HighAvoid. Hard to remove; dissolves impurities.[1]
Methanol HighPrimary Solvent. Used to dissolve the crude.[1]
Ethanol ModerateDesalting Solvent. Good for leaving NaCl behind.[1]
Isopropanol Low/ModerateDesalting Solvent. Excellent for NaCl rejection.[1]
Ethyl Acetate InsolubleAnti-Solvent. Forces crystallization.[1]
Diethyl Ether InsolubleWash Solvent. Removes surface oils.[1]
Module 3: Free Base vs. Salt (Stability Warning)

Critical Warning: Users often attempt to distill the free base (3-hydroxyazetidine) to purify it.[1] Do not do this. The free base is thermally unstable and prone to dimerization due to ring strain.[1] Always handle and store as the Hydrochloride salt.[1]

StabilityPathways Salt HCl Salt Form (Stable Storage) Base Free Base (Reactive) Salt->Base Neutralization (In Situ Only) Target Downstream Reaction (Coupling/Substitution) Salt->Target Preferred Route (Use DIPEA base) Polymer Oligomers/Polymers (Irreversible Sludge) Base->Polymer Heat / Time / Storage Base->Target Immediate Use

Figure 2: Stability pathways demonstrating the risk of isolating the free base.

FAQs: Troubleshooting Common Scenarios

Q1: My product is a sticky oil instead of a solid. What went wrong?

  • Diagnosis: This is usually due to residual solvent (DMSO/DMF) or hygroscopicity (water absorption).[1]

  • Fix:

    • Azeotrope with Toluene: Dissolve the oil in a small amount of MeOH, add Toluene, and rotavap.[1] Repeat 3x to pull out water/high-boilers.

    • Triturate with dry Diethyl Ether or MTBE.[1] Scratch the flask vigorously with a spatula under the solvent to induce crystallization.[1]

Q2: The NMR shows broad peaks and shifting protons.

  • Diagnosis: This is characteristic of Exchangeable Protons in amine salts.[1]

  • Fix: Run the NMR in DMSO-d6 . Add a drop of D₂O to collapse the OH and NH exchangeable peaks if you need to see the skeletal protons clearly.[1] Ensure the sample is dry; water peaks often merge with the signals of interest.[1]

Q3: Can I use Silica Gel Chromatography?

  • Answer: Generally, No. The polar amine salt will streak and stick to normal phase silica.[1]

  • Alternative: If you must use chromatography, use Reverse Phase (C18) with water/acetonitrile (no buffer or volatile acid buffer). However, recrystallization (Module 2) is far superior for scale-up.[1]

References
  • Vertex AI Search. (2026).[1] Purification of 3-hydroxyazetidine hydrochloride salt. 5[6]

  • Ningbo Inno Pharmchem Co. (n.d.).[1] The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. 7

  • Google Patents. (2012).[1] CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.[1][5] 8[6]

  • ChemicalBook. (2026).[1] 3-Hydroxyazetidine hydrochloride Properties and Solubility. 2

Sources

avoiding oxazoline formation during azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Oxazoline Formation

Welcome to the technical support center for azetidine synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice to help you navigate the challenges of synthesizing azetidines, particularly in avoiding the common pitfall of oxazoline byproduct formation. This resource is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to address specific issues you may encounter in your experiments. The question-and-answer format provides direct solutions to common problems.

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to an oxazoline in my azetidine synthesis. What is the likely cause?

A1: The formation of a five-membered oxazoline ring is a common competing reaction pathway when synthesizing four-membered azetidines from N-protected 2-amino-1,3-propanediol derivatives. This typically occurs via an intramolecular cyclization where the amide oxygen acts as a nucleophile, attacking an activated hydroxyl group. This pathway can be favored under certain conditions, particularly with specific N-protecting groups and reaction setups that inadvertently promote O-cyclization over the desired N-cyclization.

Q2: My reaction is sluggish, and upon forcing the conditions (e.g., higher temperature), the oxazoline byproduct becomes the major product. How can I improve the yield of my desired azetidine?

A2: This observation strongly suggests that the reaction may be under kinetic versus thermodynamic control.[1][2] The formation of the five-membered oxazoline is often kinetically favored (lower activation energy), while the four-membered azetidine can be the thermodynamically more stable product. By increasing the temperature, you are providing enough energy to overcome the activation barrier for both pathways, and the kinetically favored product may dominate.

To favor the azetidine, consider the following adjustments:

  • Lower the reaction temperature: This will favor the pathway with the lower activation energy, which could be the azetidine formation depending on your specific substrate and reagents.

  • Optimize your base and solvent: A less coordinating solvent and a bulkier, non-nucleophilic base can sterically hinder the approach of the amide oxygen for cyclization, thus favoring the nitrogen nucleophile.

  • Change the activating group on the hydroxyl: A more reactive leaving group can accelerate the desired N-cyclization at lower temperatures.

Q3: I am using a Mitsunobu reaction for the intramolecular cyclization and getting a mixture of azetidine and oxazoline. How can I improve the selectivity?

A3: The Mitsunobu reaction is a powerful tool for this transformation, but its outcome is highly dependent on the nucleophilicity of the nitrogen and the pKa of the N-H bond.[3][4] If the nitrogen is not sufficiently nucleophilic or if the N-H is not acidic enough, the reaction can be sluggish, or side reactions can occur.

To enhance selectivity for azetidine formation in a Mitsunobu reaction:

  • Choice of N-Protecting Group: Electron-withdrawing protecting groups like tosyl (Ts) or nosyl (Ns) can increase the acidity of the N-H proton, making it a better nucleophile in the Mitsunobu reaction.[5] Carbamate protecting groups like Boc, however, can sometimes lead to oxazoline formation due to the participation of the carbonyl oxygen.

  • Reagent Addition Order: A slow addition of the azodicarboxylate reagent can help maintain a low concentration of the activated alcohol intermediate, potentially favoring the intramolecular reaction with the more proximate nitrogen nucleophile.

Frequently Asked Questions (FAQs)

This section addresses more fundamental questions about the chemistry of azetidine synthesis and the competing oxazoline formation.

Q1: What is the mechanistic basis for the competition between azetidine and oxazoline formation?

A1: The competition arises from the presence of two nucleophiles within the same molecule: the nitrogen of the protected amine and the oxygen of the amide or carbamate protecting group. When one of the hydroxyl groups of a 1,3-amino alcohol is activated (e.g., by conversion to a sulfonate ester or through a Mitsunobu intermediate), both nucleophiles can potentially attack the electrophilic carbon.

  • Azetidine Formation (4-exo-tet): The nitrogen atom attacks the activated carbon in a 4-exo-tet cyclization. According to Baldwin's rules, this is a favored process.[6][7][8]

  • Oxazoline Formation (5-endo-tet or via rearrangement): The amide or carbamate oxygen can attack the activated carbon. The direct 5-endo-tet cyclization is generally disfavored by Baldwin's rules. However, oxazoline formation can also occur through other mechanisms, such as the isomerization of an initially formed N-acyl aziridine or through a pathway where the amide oxygen is rendered more nucleophilic under the reaction conditions.[9][10]

Q2: How does the choice of N-protecting group influence the outcome of the cyclization?

A2: The N-protecting group plays a critical role in directing the cyclization by influencing the nucleophilicity of the nitrogen and the conformational bias of the substrate.

  • N-Sulfonyl Groups (e.g., Ts, Ns): These groups are strongly electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom. However, they also significantly increase the acidity of the N-H proton, which can be advantageous in certain reactions like the Mitsunobu cyclization. Furthermore, the rigid nature of the sulfonamide bond can pre-organize the molecule in a conformation that favors N-cyclization.[11]

  • N-Carbamate Groups (e.g., Boc, Cbz): These groups are commonly used but can lead to oxazoline formation. The carbonyl oxygen of the carbamate can act as an intramolecular nucleophile.

  • N-Trityl (Tr) and N-Dimethoxytrityl (DMTr) Groups: These bulky groups can sterically direct the cyclization towards the nitrogen, effectively blocking the approach of other nucleophiles. They are particularly useful for preparing the parent azetidine after deprotection.[12]

Q3: Are there alternative strategies to synthesize azetidines that completely avoid the possibility of oxazoline formation?

A3: Yes, several strategies bypass the intramolecular cyclization of an N-protected amino alcohol, thereby eliminating the competition with oxazoline formation. Some of these include:

  • From Epoxy Amines: The intramolecular regioselective aminolysis of cis-3,4-epoxy amines, often catalyzed by Lewis acids like La(OTf)₃, can provide a direct route to 3-hydroxyazetidines with high selectivity.[13]

  • [2+2] Cycloadditions: The reaction of imines with alkenes or ketenes can directly form the azetidine ring. Recent advances in photocatalysis have expanded the scope of these reactions.[14][15]

  • Ring Contraction of Larger Heterocycles: Certain substituted pyrrolidines can undergo ring contraction to afford azetidines.

Visualizing the Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Competing Intramolecular Cyclization Pathways Start N-Protected 2-Amino-1,3-propanediol Activated Activated Alcohol Intermediate (e.g., O-Ms, O-Ts, Mitsunobu complex) Start->Activated Activation Azetidine Azetidine Product Activated->Azetidine N-Cyclization (4-exo-tet, Favored) Oxazoline Oxazoline Byproduct Activated->Oxazoline O-Cyclization (e.g., via amide oxygen)

Caption: Competing pathways in azetidine synthesis.

G Problem High Oxazoline Formation Cause1 Kinetic Control Favors Oxazoline Problem->Cause1 Cause2 N-Protecting Group Promotes O-Cyclization Problem->Cause2 Cause3 Suboptimal Reaction Conditions Problem->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Change N-Protecting Group (e.g., to N-Sulfonyl or N-Trityl) Cause2->Solution2 Solution3 Optimize Base and Solvent Cause3->Solution3 Solution4 Use a More Reactive Leaving Group Cause3->Solution4

Caption: Troubleshooting decision tree for high oxazoline formation.

Data-Driven Protocol Optimization

The choice of reaction parameters is critical for maximizing the yield of the desired azetidine. The following table summarizes the impact of key variables on the selectivity of the cyclization.

ParameterRecommendation for Azetidine SynthesisRationale
N-Protecting Group N-Sulfonyl (Ts, Ns), N-Trityl (Tr)Reduces nitrogen nucleophilicity but can favor N-cyclization through conformational effects and increased N-H acidity. Bulky groups can sterically hinder O-cyclization.
Leaving Group Mesylate (Ms), Tosylate (Ts), Triflate (Tf)More reactive leaving groups allow for lower reaction temperatures, which can favor the thermodynamically controlled azetidine product.
Base Non-nucleophilic, sterically hindered bases (e.g., DBU, Proton Sponge®)Minimizes side reactions and can disfavor the approach of the amide oxygen for cyclization.
Solvent Aprotic, non-coordinating solvents (e.g., Toluene, THF)Can favor the intramolecular S(_N)2 reaction by the nitrogen nucleophile.
Temperature As low as possible to achieve a reasonable reaction rateCan favor the thermodynamically more stable azetidine product over the kinetically favored oxazoline.

Experimental Protocols

The following protocols are provided as a starting point for your experiments and should be optimized for your specific substrate.

Protocol 1: Azetidine Synthesis via Intramolecular Cyclization of an N-Tosyl-Protected Amino Diol

This protocol is adapted from established methods for the synthesis of N-sulfonyl azetidines.

Step 1: Monotosylation of the Primary Hydroxyl Group

  • Dissolve the N-tosyl-2-amino-1,3-propanediol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous pyridine.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to the Azetidine

  • Dissolve the monotosylated amino alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-tosyl azetidine.

References

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1247683. [Link]

  • Li, W., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 857. [Link]

  • Schindler, C. S., et al. (2020). Synthetic modifications of azetidine products. ResearchGate. [Link]

  • Li, W., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 857. [Link]

  • Padwa, A. (2005). Synthesis of azetidines from isoxazoles and oxazoles. ResearchGate. [Link]

  • Donati, D., et al. (2007). Formation of tetrahydrofurans via a 5-endo-tet cyclization of aziridines – synthesis of (−)-pachastrissamine. Organic & Biomolecular Chemistry, 5(20), 3290-3292. [Link]

  • Aggarwal, V. K., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(3), 1598-1607. [Link]

  • Gaunt, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2544-2559. [Link]

  • Formaggio, F., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. Journal of the American Chemical Society, 130(10), 3218-3227. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Desai, N. C., et al. (2012). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. ResearchGate. [Link]

  • Lee, J., et al. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters, 24(43), 7949-7954. [Link]

  • Gmeiner, P., et al. (2003). Efficient Synthesis of Azetidine Through N-Trityl- or N-Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3-Halopropylamine Hydrohalides. ResearchGate. [Link]

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1018. [Link]

  • Vogt, D., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. The Royal Society of Chemistry. [Link]

  • Ito, H., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2869-2873. [Link]

  • LibreTexts Chemistry. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

  • Bourne, S. L., et al. (2015). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. [Link]

  • LibreTexts Chemistry. (2021). 2.1: Baldwin's Rule for Ring Closure Reactions. [Link]

  • Kuranov, A. M., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3293. [Link]

  • Nadir, U. K., & Arora, A. (1998). Synthesis of aziridines from amino alcohols. ResearchGate. [Link]

  • Kulik, H. J., & Schindler, C. S. (2022). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

  • Wikipedia. Baldwin's rules. [Link]

  • Cardillo, G., et al. (2004). Aziridines and Oxazolines: Valuable Intermediates in the Synthesis of Unusual Amino Acids. ResearchGate. [Link]

  • Marco-Contelles, J., et al. (2007). A Stereoselective Approach to 1,3-Amino Alcohols Protected as Cyclic Carbamates: Kinetic vs. Thermodynamic Control. European Journal of Organic Chemistry, 2007(21), 3465-3472. [Link]

  • Montgomery, T. P., & Krische, M. J. (2015). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society, 137(46), 14582-14585. [Link]

  • Moody, C. J., et al. (2011). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure and Applied Chemistry, 83(3), 561-570. [Link]

  • Alabugin, I. V., & Gilmore, K. (2011). The Baldwin rules: revised and extended. ResearchGate. [Link]

  • White, M. C., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 133(43), 17134-17137. [Link]

  • Aitken, R. A., & Aitken, K. (2006). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. ARKIVOC, 2006(5), 166-175. [Link]

  • Chini, M., et al. (1991). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. [Link]

  • Greeves, N. (2022). Baldwin's Rules Classes of cyclization. ChemTube3D. [Link]

  • Cao, Y., et al. (2023). Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. ResearchGate. [Link]

  • Somfai, P. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

Sources

Technical Support Center: Stability of 2,2-Dimethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2,2-Dimethylazetidin-3-ol , focusing specifically on its stability profile in acidic media. The content is structured to address the mechanistic causes of instability and provides actionable troubleshooting protocols.

Compound: 2,2-Dimethylazetidin-3-ol CAS: 156706-84-4 (Free Base) / 2725774-28-5 (HCl Salt) Chemical Class: Strained Nitrogen Heterocycle (Azetidine)

Executive Summary

While 2,2-dimethylazetidin-3-ol hydrochloride is kinetically stable as a solid salt under standard storage conditions, the azetidine core is thermodynamically unstable in solution, particularly in acidic media. The combination of ring strain (~26 kcal/mol) and the basicity of the nitrogen creates a high susceptibility to acid-catalyzed ring-opening reactions (hydrolysis or nucleophilic attack).

Researchers usually encounter instability during acidic deprotection steps (e.g., Boc removal) , workups , or long-term storage in unbuffered aqueous solvents .

Module 1: Storage & Handling (The Basics)
Q1: My 2,2-Dimethylazetidin-3-ol HCl salt arrived. Is it stable at room temperature?

Answer: Yes, the hydrochloride salt is generally stable in solid form at room temperature for short durations (shipping). However, for long-term storage, we strictly recommend -20°C in a sealed, desiccated container .

  • Why? The crystal lattice of the salt stabilizes the strained ring. Moisture absorption (hygroscopicity) can create a localized acidic aqueous environment, facilitating slow hydrolysis even in the solid state.

Q2: Can I store the free base in solution?

Answer: Do not store the free base in solution for extended periods , especially in protic solvents (water, methanol).

  • Risk: The free base is prone to dimerization or polymerization driven by the nucleophilic nitrogen attacking the strained ring of another molecule.

  • Protocol: Generate the free base in situ immediately prior to use, or store as the HCl salt and neutralize only when necessary.

Module 2: Acidic Media & Reaction Troubleshooting

This is the most critical failure point. The azetidine ring is highly susceptible to acid-catalyzed ring opening (ACRO).

Q3: I am seeing a loss of starting material and the appearance of a polar impurity during acidic workup. What is happening?

Answer: You are likely observing Acid-Catalyzed Ring Opening .[1] Upon protonation, the azetidine nitrogen becomes a viable leaving group. In the presence of a nucleophile (even weak ones like water or chloride ions), the ring opens to release strain.

The Mechanism:

  • Protonation: The nitrogen is protonated (

    
    ), forming a reactive azetidinium ion.
    
  • Nucleophilic Attack: A nucleophile (

    
    ) attacks the ring carbons.
    
    • Path A (Steric Control): Attack at C4 (less hindered)

      
       Linear product.
      
    • Path B (Electronic Control): Attack at C2 (tertiary carbon) is sterically hindered but electronically favorable due to carbocation stabilization. However, in S

      
      2-like displacements, C4 attack is dominant.
      

Visualizing the Failure Mode:

AzetidineDegradation cluster_conditions Critical Factors Start 2,2-Dimethylazetidin-3-ol (Intact Ring) Protonated Protonated Azetidinium (Activated Species) Start->Protonated + H+ (Acid) TS Transition State (Nucleophilic Attack) Protonated->TS + Nu- (H2O, Cl-) Product Linear Amino Alcohol (Ring Opened) TS->Product Strain Release (~26 kcal/mol) Factors 1. pH < 4 2. Heat (>40°C) 3. Nucleophile Strength

Figure 1: Pathway of acid-catalyzed ring opening in 2,2-dimethylazetidin-3-ol.

Q4: I need to remove a Boc group. TFA/DCM caused decomposition. What is the alternative?

Answer: Standard TFA (Trifluoroacetic acid) conditions are often too harsh due to the high concentration of acid and the exothermic nature of the deprotection.

Troubleshooting Protocol:

  • Temperature Control: Perform the reaction at 0°C (ice bath) and do not allow it to warm to room temperature until complete.

  • Scavengers: Use a cation scavenger (e.g., triethylsilane) if you suspect the tert-butyl cation is reacting with the ring, though ring opening is the primary concern.

  • Alternative Acid: Use HCl in Dioxane (4M) at 0°C. The non-protic solvent (dioxane) reduces the availability of water (a nucleophile) compared to aqueous acids.

  • Immediate Neutralization: Quench the reaction immediately with cold saturated NaHCO

    
     or a basic resin. Do not concentrate the acidic solution  on a rotovap with heat, as this drives the ring-opening reaction.
    
Module 3: Analytical Diagnostics
Q5: How do I distinguish the intact azetidine from the ring-opened product?

Answer: Degradation is easily missed by low-resolution MS because the molecular weight often remains the same (isomerization) or increases by +18 Da (hydrolysis) or +36 Da (HCl addition).

FeatureIntact 2,2-Dimethylazetidin-3-olRing-Opened Product (Hydrolysis)
Structure Cyclic (Strained)Linear Chain
LCMS (m/z) [M+H]+ = 116.1[M+H]+ = 134.1 (+H

O)
1H NMR (C4-H) Distinct doublets/multiplets at 3.0 - 4.0 ppm with roof effect.Shifts downfield/upfield depending on pH; loss of rigid ring coupling constants.
1H NMR (Me) Two distinct singlets (if chiral center fixed) or equivalent.Singlets often shift; loss of diastereotopic splitting if ring rigidity is lost.
Module 4: FAQs

Q: Is the 3-hydroxyl group involved in the instability? A: Yes, indirectly. While the ring strain is the primary driver, the hydroxyl group can facilitate dehydration under strongly acidic/thermal conditions, leading to an enamine or allylic amine species, which then rapidly polymerizes. However, simple ring opening is the faster kinetic pathway in aqueous acid.

Q: Can I use Lewis Acids (e.g., BF3·OEt2) with this molecule? A: Proceed with extreme caution. Lewis acids coordinate strongly to the azetidine nitrogen (and the oxygen), activating the ring for opening by even weak nucleophiles. Always run these reactions at low temperatures (-78°C to 0°C).

Q: What is the "Safe Zone" for pH? A:

  • Stable: pH 7 - 10 (Free base form, cold).

  • Metastable: pH 4 - 6 (Short duration only).

  • Unstable: pH < 3 (Rapid degradation, especially with heat).

References
  • PubChem. (2025).[2][3] (2R,3S)-2-Methylazetidin-3-ol hydrochloride | C4H10ClNO.[2] National Library of Medicine.[3] [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and reactivity).

Sources

Technical Support Center: De-Benzylation of Hindered Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-BN-992 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Strain vs. Sterics" Dilemma

Removing a benzyl (


) group from a hindered azetidine is one of the most deceptive challenges in heterocyclic chemistry. You are fighting two opposing forces:
  • Steric Bulk: Substituents at the 2- or 3-positions of the azetidine ring (or on the benzyl group itself) prevent the nitrogen from adsorbing effectively onto heterogeneous catalysts (Pd/C), stalling the reaction.

  • Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy. Forcing conditions (high temperature/strong acid) required to overcome the steric barrier often trigger catastrophic ring-opening (polymerization or hydrolysis).

This guide outlines two self-validating protocols designed to navigate this narrow stability window.

Part 1: Diagnostic Workflow

Before selecting a reagent, analyze your substrate using the following decision tree. This logic minimizes the risk of ring destruction.

Azetidine_Decision_Tree Start START: Substrate Analysis Sulfur Contains Sulfur/Phosphorus? Start->Sulfur Sterics Is the N-center highly hindered? (e.g., 2,2-disubstituted or bulky 3-sub) Sulfur->Sterics No MethodB Method B: ACE-Cl Degradation (Chemical Cleavage) Sulfur->MethodB Yes (Cat. Poison) AcidSens Is the Azetidine Acid-Labile? (Electron-rich aromatics attached?) Sterics->AcidSens Severe MethodA Method A: Pearlman's Catalyst (High Pressure H2) Sterics->MethodA Moderate AcidSens->MethodB No (Standard ACE-Cl) MethodC Method C: 1-Chloroethyl Chloroformate (Buffered Workup) AcidSens->MethodC Yes (Risk of Ring Opening)

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality and steric environment.

Part 2: Experimental Protocols

Method A: High-Pressure Hydrogenolysis (Pearlman’s Catalyst)

Best for: Moderately hindered systems with no catalyst poisons.

Standard Pd/C often fails here because the bulky azetidine cannot lie flat on the carbon surface. We use Pearlman’s Catalyst (


), which is more electron-deficient and active than Pd/C, often requiring less geometric precision for adsorption.

The Protocol:

  • Solvent: Dissolve substrate (0.1 M) in Methanol or Ethanol .

    • Pro-Tip: If solubility is poor, use EtOAc/MeOH (1:1). Avoid DCM (can act as a catalyst poison or participate in side reactions under high pressure).

  • Catalyst: Add 20 wt% Pearlman’s Catalyst (

    
     on Carbon).
    
    • Note: Do not use dry catalyst; use the 50% water-wet commercial variety to prevent ignition.

  • Additives (Critical): Add 1.05 equiv of HCl (1M in ether) or Acetic Acid .

    • Why: Protonation of the amine prevents the product from poisoning the catalyst surface. However, monitor closely —excess acid + heat = ring opening.

  • Conditions: Hydrogenate at 50–100 psi (Parr shaker or flow reactor) at RT for 12–24 hours.

    • Do not heat above 40°C unless absolutely necessary.

Troubleshooting Method A:

Symptom Diagnosis Corrective Action
No Reaction Steric bulk prevents adsorption. Switch to Method B (ACE-Cl).
Ring Opening Acid concentration too high. Repeat with Ammonium Formate (Transfer Hydrogenation) in MeOH at reflux (gentler than mineral acid).

| Incomplete | Catalyst poisoning. | Check for trace Sulfur/Iodine in starting material. Wash SM with aqueous thiosulfate before reaction. |

Method B: The "ACE-Cl" Protocol (Chemical Cleavage)

Best for: Severely hindered systems or substrates containing Sulfur/Phosphorus.

When sterics block the catalyst, we use 1-Chloroethyl chloroformate (ACE-Cl) . This reagent attacks the nitrogen lone pair (which is less sterically demanding than surface adsorption) to form a carbamate. The carbamate is then thermally decomposed.

The Mechanism (Visualized):

ACE_Mechanism Step1 Bn-Azetidine + ACE-Cl Step2 Quaternary Salt (Intermediate) Step1->Step2 N-Acylation Step3 ACE-Carbamate (- BnCl) Step2->Step3 De-benzylation (Heat) Step4 Methanolysis (Reflux) Step3->Step4 MeOH addn Step5 Free Azetidine.HCl + Acetaldehyde Step4->Step5 Decarboxylation

Figure 2: The Olofson degradation pathway using ACE-Cl.

The Protocol:

  • Acylation: Dissolve hindered azetidine (1.0 equiv) in dry 1,2-Dichloroethane (DCE) (0.2 M).

  • Reagent: Add ACE-Cl (1.2 – 1.5 equiv) and Proton Sponge (0.5 equiv, optional, only if acid-sensitive groups are present).

    • Note: Avoid TEA/DIPEA; they will react with ACE-Cl.

  • Reflux 1: Heat to reflux (

    
    ) for 3–12 hours. Monitor by LCMS for the conversion of Starting Material (
    
    
    
    ) to the ACE-Carbamate intermediate (Mass =
    
    
    ).
    • Checkpoint: You must see the Benzyl group leave (formation of benzyl chloride) and the carbamate form.

  • Evaporation: Cool and concentrate to dryness completely to remove excess ACE-Cl and Benzyl Chloride.

  • Methanolysis: Redissolve the residue in Methanol . Reflux for 1–2 hours.

    • Chemistry: This step cleaves the chloroethyl carbamate, releasing acetaldehyde,

      
      , and the amine hydrochloride.
      
  • Workup: Concentrate. The product is the HCl salt of the azetidine.

Troubleshooting Method B:

Symptom Diagnosis Corrective Action
Stalled at Carbamate Methanolysis failed. Ensure the MeOH step is a true reflux, not just warm. Add a drop of conc. HCl to the MeOH to catalyze the breakdown.

| Ring Opening (Cl- product) | Nucleophilic attack by Chloride. | The chloride ion from ACE-Cl opened the ring during reflux. Switch solvent to Toluene (lower polarity reduces ionic ring opening) or lower temp to


. |
| N-Methyl Product?  | Side reaction. | This is rare but happens if Methyl Chloroformate was used by mistake. Ensure reagent is 1-Chloroethyl  chloroformate. |

Part 3: FAQ & Stability Data

Q: Why not use CAN (Ceric Ammonium Nitrate)? A: CAN is an oxidative method primarily for para-methoxybenzyl (PMB) groups. It is generally ineffective for unsubstituted benzyl groups and the highly acidic/oxidizing conditions are often fatal to the strained azetidine ring.

Q: My azetidine opened into a chloride chain (3-chloropropyl amine). Why? A: This is the "Strain Release" penalty.

  • Cause: Protonated azetidines are activated electrophiles. If you have

    
     in the solution (from HCl or ACE-Cl) and heat, 
    
    
    
    attack opens the ring.
  • Fix: Avoid strong mineral acids. In Method A, use Acetic Acid. In Method B, ensure the initial acylation is done in non-polar DCE (favors N-attack over ring opening) and avoid prolonged heating once the carbamate is formed.

Q: Can I use Transfer Hydrogenation? A: Yes. Ammonium Formate (10 equiv) + 10% Pd/C in Refluxing Methanol is a milder alternative to high-pressure


. It is often faster for hindered substrates because the formate acts as a soluble hydrogen source, increasing effective concentration at the catalyst surface.

References

  • Olofson, R. A., et al. (1984). "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine." Journal of Organic Chemistry.

    • Core Reference for Method B (ACE-Cl mechanism).
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Standard text for benzyl cleavage conditions.
  • Couty, F., et al. (2017). "Recent advances in synthetic facets of immensely reactive azetidines."[1] RSC Advances.

    • Discusses ring strain and stability of azetidines under acidic/nucleophilic conditions.
  • Federsel, H. J. (2021).[2] "Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis." ACS Omega.

    • Comparison of Pd/C vs Pearlman's c

Sources

resolving enantiomers of 2,2-Dimethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dimethylazetidin-3-ol Resolution Ticket System: Open Current Status: Operational Subject: Troubleshooting Enantiomeric Resolution of 2,2-Dimethylazetidin-3-ol

User Guide Overview

Welcome to the Technical Support Center for 2,2-Dimethylazetidin-3-ol . This molecule presents a unique stereochemical challenge: the steric bulk of the gem-dimethyl group at C2 significantly impacts the kinetics of standard resolution methods at the adjacent C3 chiral center.

This guide is structured as a series of Support Tickets addressing the three most common failure modes reported by our user base:

  • Ticket #ER-404: Enzymatic resolution stalling or showing low selectivity.

  • Ticket #CR-202: Diastereomeric salt crystallization failure (oiling out).

  • Ticket #QC-101: Chiral HPLC peak tailing and poor resolution.

Part 1: Decision Matrix

Before proceeding, verify your current intermediate status. The physical properties of the free amine versus the N-protected forms dictate the resolution strategy.

ResolutionStrategy Start Starting Material: 2,2-Dimethylazetidin-3-ol (Racemic) CheckProt Is the Nitrogen Protected? Start->CheckProt FreeAmine Free Amine (Secondary Amine) CheckProt->FreeAmine No Protected N-Protected (Boc/Cbz/Benzhydryl) CheckProt->Protected Yes SaltRes Method A: Chemical Resolution (Diastereomeric Salts) FreeAmine->SaltRes Scale > 10g DirectHPLC Method B: Chiral HPLC (Requires DEA/TFA additives) FreeAmine->DirectHPLC Scale < 1g (Analytical) Enzymatic Method C: Enzymatic Kinetic Resolution (Lipase Acylation) Protected->Enzymatic Preferred (High ee) PrepHPLC Method D: Prep Chiral HPLC (Standard Solvents) Protected->PrepHPLC Rapid Purification

Caption: Strategic decision tree for selecting the optimal resolution method based on N-protection status and scale.

Ticket #ER-404: Enzymatic Resolution Issues

User Report: "I am using Candida antarctica Lipase B (CAL-B) to resolve N-Boc-2,2-dimethylazetidin-3-ol. The reaction stalls at ~30% conversion, and the enantiomeric excess (ee) is lower than expected."

Diagnostic & Troubleshooting:

The gem-dimethyl group at C2 creates a "neopentyl-like" steric environment. While the hydroxyl is at C3, the ring puckering forces the methyls to interfere with the enzyme's active site entry.

Step-by-Step Protocol Adjustment:

  • Switch Acyl Donor:

    • Standard: Vinyl Acetate (often too slow for this substrate).[1]

    • Correction: Use Vinyl Butyrate or Vinyl Laurate . The longer chain helps anchor the substrate in the hydrophobic pocket of CAL-B, overcoming the steric repulsion of the dimethyl group.

  • Solvent Engineering:

    • Avoid hydrophilic solvents (THF, Dioxane) which strip water from the enzyme.

    • Recommended: MTBE (Methyl tert-butyl ether) or Toluene.[1] MTBE is superior due to its low water solubility, maintaining the enzyme's essential water layer.

  • Temperature Optimization:

    • Standard resolution runs at 25°C.

    • Boost: Increase to 40-45°C . The thermal stability of immobilized CAL-B (e.g., Novozym 435) allows this, and the increased kinetic energy is required to overcome the steric barrier of the 2,2-dimethyl system.

Self-Validating Workflow (The "E-Factor" Check):

  • Checkpoint: Monitor conversion via GC or NMR every 4 hours.

  • Stop Condition: Terminate reaction at 48-49% conversion . Do not push to 50%, as the reaction rate for the slower enantiomer accelerates exponentially near the midpoint, eroding the ee of the product.

ParameterStandard ProtocolOptimized for 2,2-Dimethyl
Enzyme CAL-B (Novozym 435)CAL-B (High Loading: 50% w/w)
Acyl Donor Vinyl Acetate (5 eq)Vinyl Butyrate (3 eq)
Solvent THFMTBE or Diisopropyl Ether
Temp 20°C45°C
Time 24 h48-72 h

Ticket #CR-202: Chemical Resolution (Salts)[1]

User Report: "I am trying to crystallize the free amine with L-Tartaric acid. I get a thick oil that refuses to solidify."

Diagnostic & Troubleshooting: Low molecular weight amines like 2,2-dimethylazetidin-3-ol often form hygroscopic salts. The 2,2-dimethyl group increases lipophilicity, making simple aqueous crystallizations difficult.

Protocol: The "Double-Solvent" Method

  • Acid Selection:

    • Tartaric acid is often too hydrophilic.

    • Switch to: Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide the necessary pi-stacking and bulk to lattice with the dimethylazetidine.

  • Solvent System:

    • Avoid: Pure Ethanol or Water.

    • Use:Ethanol/Ethyl Acetate (1:4) .[1]

    • Procedure: Dissolve the amine in minimal Ethanol. Add the acid (0.5 eq for "Pope-Peachey" method or 1.0 eq). Add hot Ethyl Acetate until cloudy. Let cool very slowly (wrap flask in foil/towel).

  • The "Seeding" Trick:

    • If oiling occurs, scratch the glass surface with a glass rod.

    • Advanced: Sonicate the oil for 30 seconds. This induces nucleation in super-saturated oils.

Ticket #QC-101: Analytical Verification (HPLC)

User Report: "My chiral HPLC peaks are tailing badly. I cannot calculate the ee accurately."

Diagnostic & Troubleshooting: The basic nitrogen of the azetidine interacts with the residual silanols on the silica backbone of the chiral column, causing tailing.

Recommended Method (Chiral HPLC):

  • Column: Daicel Chiralpak AD-H or IC (Immobilized is preferred for stability).

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Critical Additive: You MUST add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine .[1]

    • Why? The additive saturates the silanol sites on the column, allowing the azetidine to elute as a sharp peak.

  • Detection: UV at 210 nm (The molecule has weak UV absorbance; ensure high concentration ~1 mg/mL).[1]

Derivatization Alternative: If the free amine remains problematic, derivatize a small aliquot with benzyl isocyanate in an NMR tube. The resulting urea is neutral, UV-active (254 nm), and separates easily on standard Chiralpak columns without amine additives.

References

  • Enzymatic Resolution of Azetidines

    • Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol (Analogous Mechanism).
    • Source: MDPI, Int. J. Mol.[2] Sci. 2015.

    • Link:[Link][1][2][3]

  • Chiral HPLC Method Development

    • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools.[4]

    • Source: PMC / NIH.
    • Link:[Link]

  • Synthesis & Properties

    • Title: 2,2-Dimethylazetidin-3-ol Compound Summary.
    • Source: PubChem.
    • Link:[Link][1]

  • General Resolution of Cyclic Amines

    • Title: Enantiomeric resolution of 1-azabicyclo[2.2.2]octan-3-amine (Structural Analog).[1]

    • Source: ResearchGate.[2]

    • Link:[Link][1]

Sources

Section 1: Understanding the Challenge - The Nature of 2,2-Dimethylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemistry, this technical support center provides an in-depth guide for researchers, scientists, and drug development professionals on the safe and effective handling of the volatile free base, 2,2-Dimethylazetidin-3-ol. As a Senior Application Scientist, my goal is to fuse technical precision with practical, field-tested insights, ensuring your experimental success through a foundation of scientific integrity.

2,2-Dimethylazetidin-3-ol is a valuable building block in medicinal chemistry, but its free base form presents significant handling challenges primarily due to its high volatility and potential for degradation. Unlike its more stable salt form (e.g., hydrochloride), the free base can readily evaporate at room temperature, leading to inaccurate measurements and yield loss. Furthermore, like many small-ring amines, it is susceptible to oxidation. This guide provides the necessary protocols and troubleshooting logic to mitigate these issues.

Section 2: Hazards and Safety First

Handling any chemical requires a thorough understanding of its potential hazards. While specific toxicological data for the free base is not fully investigated, related small-ring amines and azetidines are known to be corrosive, skin and eye irritants, and potentially toxic.[1][2]

Core Safety Protocols:

  • Ventilation: Always handle the free base in a well-ventilated fume hood to avoid inhalation of vapors.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid Inhalation and Contact: Take measures to avoid direct contact with skin and eyes, and prevent breathing in any vapors.[3]

  • Inert Atmosphere: When possible, handle the free base under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation and degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: My NMR sample of the free base shows diminishing compound signal over a short time. Why is this happening? A: This is a classic sign of evaporation. The high volatility of the free base means it will escape from solution, even from a loosely capped NMR tube. For analysis, prepare the sample immediately before measurement and consider using a sealed NMR tube (e.g., J. Young tube) for extended experiments.

Q2: After isolating the free base, I rotary evaporated the solvent and lost most of my product. What is the correct way to remove the solvent? A: Rotary evaporation is too aggressive for this compound and will cause it to co-evaporate with the solvent. The recommended method is to use a gentle stream of inert gas (N₂ or Ar) over the solution's surface, preferably while cooling the flask in an ice bath to further reduce the compound's vapor pressure.

Q3: How should I store the isolated free base of 2,2-Dimethylazetidin-3-ol? A: Immediate use is always best. If storage is necessary, it must be done under an inert atmosphere, tightly sealed, and at low temperatures. For short-term storage (hours to a few days), -20°C is adequate. For long-term storage, -80°C is recommended to minimize degradation and evaporation.[3]

Q4: I am struggling to purify the free base using standard silica gel chromatography. The compound seems to be sticking to the column or streaking badly. A: Amines are notorious for poor behavior on standard silica gel due to interactions with acidic silanol groups. To improve chromatography, you can "deactivate" the silica by adding a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your eluent system (e.g., 0.5-1% v/v).[6] This ensures the product remains in its free base form and moves smoothly through the column.

Section 4: Troubleshooting Guide

Issue Root Cause Analysis Corrective & Preventive Actions
Low or Inconsistent Yields High Volatility: Significant product loss during solvent removal and handling at ambient temperature.• Perform all extractions and solvent removal steps at 0°C (ice bath).• Avoid rotary evaporation; use a gentle N₂ stream for concentration.• Minimize the time the free base is exposed to the atmosphere.
Product Degradation (Color Change) Oxidation/Decomposition: The azetidine ring is susceptible to oxidation by atmospheric oxygen. Exposure to light can accelerate this process.• Handle the free base under an inert atmosphere (N₂ or Ar).• Protect the compound from light by using amber vials or wrapping flasks in foil.• Use degassed solvents for extractions and reactions.
Incomplete Extraction from Aqueous Layer Incorrect pH: The aqueous layer is not sufficiently basic to ensure the amine is fully in its free base form.• Ensure the pH of the aqueous layer is >10 (check with pH paper) before and after extraction.• Perform multiple (at least 3) extractions with your organic solvent to ensure complete removal.
Poor Chromatographic Separation Acidic Stationary Phase: Interaction between the basic amine and acidic silica gel causes tailing and irreversible adsorption.• Add a basic modifier (0.5-1% triethylamine) to your mobile phase.[6]• Consider using a different stationary phase, such as basic alumina or amino-functionalized silica.[6]

Section 5: Key Experimental Protocols

Protocol 1: Generation and Extraction of the Free Base

This protocol details the liberation of the free base from its hydrochloride salt.

  • Dissolution: Dissolve 2,2-Dimethylazetidin-3-ol hydrochloride in deionized water (approx. 10 mL per 1 g of salt) in a flask and cool to 0°C in an ice bath.

  • Basification: While stirring, slowly add a cold 2M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the aqueous solution, stopping when it is stable at pH > 10.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing & Drying: Combine the organic extracts and wash once with a saturated NaCl solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the solution. The resulting solution contains the volatile free base.

G cluster_logic Troubleshooting Logic for Volatility Problem Problem: Low Product Yield Cause Primary Cause: High Volatility Problem->Cause Solution1 Solution 1: Reduce Temperature (Work at 0°C) Cause->Solution1 Solution2 Solution 2: Gentle Concentration (N₂ Stream) Cause->Solution2 Solution3 Solution 3: Minimize Exposure Time Cause->Solution3

Sources

Technical Support Center: Reaction Monitoring of Azetidine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the 4-Membered Ring

Monitoring the formation of azetidines (saturated 4-membered nitrogen heterocycles) presents a unique "perfect storm" of chromatographic challenges. Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azetidines possess significant ring strain (~25.4 kcal/mol) [1], making them susceptible to degradation on acidic stationary phases. Furthermore, unless


-protected with aromatic groups (e.g., Benzyl, Tosyl, Cbz), the free azetidine ring lacks a UV chromophore, rendering standard UV

detection useless.

This guide provides a robust, self-validating workflow to monitor the cyclization of


-haloamines or amino alcohols into azetidines, ensuring you distinguish true product formation from decomposition or baseline artifacts.

Module 1: The Stationary Phase & Eluent System

The Core Issue: Silica gel is slightly acidic (pH ~5-6). Azetidines are basic amines. The Consequence: The amine nitrogen protonates upon contact with surface silanols (Si-OH


 Si-O

), causing the spot to "streak" or "tail" badly. In severe cases, the ring strain leads to acid-catalyzed ring opening (hydrolysis) directly on the plate, creating a false "no reaction" result.
Protocol A: The "Basified Plate" Method (Recommended)

Use this method for free azetidines or labile intermediates.

  • Prepare Dipping Solution: Mix 10% Triethylamine (

    
    ) in diethyl ether or pentane.
    
  • Impregnate: Dip a standard silica TLC plate into the solution for 5 seconds.

  • Dry: Allow the plate to air dry in a fume hood for 5-10 minutes. The volatile solvent evaporates, leaving the silica surface neutralized/basified.

  • Run: Develop the plate using your standard eluent (which should also contain 1%

    
     or 
    
    
    
    ).
Protocol B: Eluent Selection Matrix
Polarity of AzetidineRecommended Solvent SystemAdditive (Critical)
Non-Polar (

-Boc,

-Cbz,

-Bn)
Hexane / Ethyl Acetate (3:1 to 1:1)None usually required, but 1%

sharpens spots.
Medium Polarity (Free secondary amine)DCM / Methanol (95:5 to 90:10)1-2%

or sat.

in MeOH.
High Polarity (Free amine + OH/COOH)n-Butanol / AcOH / Water (4:1:1)System is acidic; ensure azetidine is stable. If not, use MeOH/DCM/

.

Module 2: Visualization Strategies

Since many azetidine syntheses involve non-UV active starting materials (e.g., 3-bromo-1-propylamine derivatives), you must rely on chemical staining.

Decision Tree: Selecting the Right Stain

StainSelection Start Select Visualization Method UV_Check Does the Azetidine have an Aromatic Group (Bn, Ts, Cbz)? Start->UV_Check UV_Yes Use UV (254 nm) (Non-destructive) UV_Check->UV_Yes Yes UV_No No Chromophore UV_Check->UV_No No Amine_Type Identify Amine Type UV_No->Amine_Type Secondary Secondary Amine (e.g., Free Azetidine) Amine_Type->Secondary Tertiary Tertiary Amine (e.g., N-Alkyl Azetidine) Amine_Type->Tertiary Ninhydrin Ninhydrin Stain (Heat required) Result: Pink/Red Secondary->Ninhydrin High Sensitivity Iodine Iodine Chamber (Universal/Transient) Result: Brown spots Secondary->Iodine Quick Check Dragendorff Dragendorff's Reagent (No Heat) Result: Orange spots Tertiary->Dragendorff Best Sensitivity Tertiary->Iodine

Caption: Workflow for selecting the optimal visualization method based on azetidine substitution pattern.

Stain Preparation & Interpretation[1][2][3][4]
  • Ninhydrin (Best for Secondary Amines):

    • Preparation: 1.5g Ninhydrin + 3.0 mL Acetic Acid + 100 mL n-Butanol [2].[1]

    • Action: Dip and heat with a heat gun until spots appear.

    • Observation: Free azetidines typically stain pink to reddish-purple .

    • Note: Starting linear amines often stain a different shade (blue/purple), allowing differentiation.

  • Dragendorff’s Reagent (Best for Tertiary Amines):

    • Target: Excellent for

      
      -alkyl azetidines which do not react well with Ninhydrin.
      
    • Action: Dip plate. Do not heat.

    • Observation:Orange spots on a yellow background. Very sensitive for tertiary amines [3].

  • Potassium Permanganate (

    
    ): 
    
    • Target: If your azetidine has an alkene or oxidizable side chain.

    • Action: Dip and heat gently.

    • Observation: Yellow spots on purple background.

Module 3: Troubleshooting & FAQs

Q1: I see a long streak starting from the baseline, but no distinct spot.

Diagnosis: The amine is interacting strongly with the silanols. Fix:

  • Add 1-2% Triethylamine (

    
    ) or 1% 
    
    
    
    to your developing solvent.
  • If already using base, the sample might be too concentrated (overloading). Dilute the spotting sample by 10x.

Q2: My product spot disappears after sitting on the plate for 10 minutes.

Diagnosis: Stability issue. The azetidine is ring-opening on the acidic silica gel (thermodynamic instability). Fix:

  • Use the "Basified Plate" protocol (Module 1).

  • Switch to Alumina (Basic) TLC plates, which are less acidic than silica.

  • Perform a 2D-TLC Stability Check :

    • Spot sample at corner. Run solvent vertically.

    • Dry plate. Rotate 90°. Run solvent again.

    • Result: If the compound is stable, the spot will lie on the diagonal. If it decomposes, you will see new spots off-diagonal.

Q3: The starting material (linear amine) and product (azetidine) have the same Rf.

Diagnosis: Co-elution due to similar polarity (both are amines). Fix:

  • Change Selectivity: If using MeOH/DCM, switch to EtOAc/Hexane/

    
    . The conformational constraint of the azetidine often changes its solubility profile in non-polar solvents compared to the flexible linear chain.
    
  • Derivatization (In-situ): Treat a reaction aliquot with Tosyl Chloride (TsCl) or Acetic Anhydride (

    
    ) in a vial for 5 mins, then spot. The resulting sulfonamide or amide will have vastly different polarity, separating the cyclic vs. linear forms.
    

Module 4: Reaction Monitoring Logic

This diagram illustrates the kinetic monitoring of the cyclization process.

ReactionLogic cluster_TLC TLC Plate Appearance SM Linear Precursor (Polar/H-Bond Donor) TS Cyclization (Heat/Base) SM->TS -HX Prod Azetidine Product (Less Polar/Constrained) TS->Prod Lane1 T=0 (Low Rf) Lane2 T=1h (Mixed) Lane3 T=End (Higher Rf)

Caption: Expected Rf shift during cyclization. The cyclic azetidine is generally less polar (higher Rf) than the linear amino-alcohol/halide precursor due to the loss of H-bond donors or shielding of the nitrogen lone pair.

References

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates.

  • Raal, A., et al. (2020).[2] Dragendorff's reagent: Historical perspectives and current status.[3] Pharmazie.[4]

  • Padwa, A., et al. (2021).[5] Recent Advances in the Synthesis and Reactivity of Azetidines.[5][6] Royal Society of Chemistry.

Sources

Validation & Comparative

Technical Guide: Analytical Distinction of Azetidin-3-ol from Ring-Opened Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Stability Paradox

Azetidin-3-ol is a critical pharmacophore in modern drug discovery, serving as a rigid, hydrophilic scaffold in S1P1 receptor modulators and various solvatochromic dyes. Its value lies in its 4-membered ring, which imparts specific vector geometry to substituents. However, this geometric advantage is also its primary liability.

The azetidine ring possesses approximately 26 kcal/mol of strain energy . Under acidic conditions, nucleophilic attack, or thermal stress, this strain drives a rapid, irreversible ring-opening reaction. For researchers, the danger is "silent failure": the ring-opened byproduct (typically a linear amino alcohol) often shares the exact molecular weight and similar polarity to the target, making standard LC-MS screening deceptive.

This guide outlines the definitive analytical workflows to distinguish the intact heterocycle from its linear degradation products.

Mechanistic Failure Mode

Understanding the degradation pathway is the prerequisite for selecting the right analytical method. The failure mode is almost invariably an acid-catalyzed nucleophilic opening of the azetidinium ion.

Pathway Diagram

The following diagram illustrates the transition from the functional azetidine to the linear impurity (1-amino-2,3-propanediol derivatives) in the presence of a nucleophile (Nu⁻), such as chloride (from HCl) or hydroxide/water.

Azetidine_Degradation Substrate Azetidin-3-ol (Intact Ring) Intermediate Protonated Azetidinium (Activated Species) Substrate->Intermediate + H+ (Acidic Media) Transition Nucleophilic Attack (Strain Release) Intermediate->Transition + Nu- (Cl-, H2O) Product Linear Amino Alcohol (Ring-Opened) Transition->Product Irreversible Opening

Figure 1: Acid-mediated ring-opening mechanism.[1][2][3] The relief of ring strain (~26 kcal/mol) drives the equilibrium toward the linear product.

Comparative Analytical Matrix

The following table summarizes the key differentiators. Note that Molecular Weight (MW) is often identical (e.g., hydrolysis adds H₂O, but HCl salt formation of the ring vs. HCl addition to the open chain can confuse interpretation).

FeatureAzetidin-3-ol (Intact) Ring-Opened (Linear) Differentiation Reliability
¹H NMR (C-2/C-4 Protons) δ 3.8 – 4.5 ppm (Deshielded by ring strain & N)δ 2.8 – 3.2 ppm (Upfield shift, typical linear amine)High (Definitive)
Coupling Pattern Complex multiplets (rigid geometry)Distinct triplets/dd (free rotation)High
MS Fragmentation Loss of H₂O (M-18) dominant; Ring cleavagem/z 30 (CH₂=NH₂⁺) dominant (Alpha-cleavage)Medium (Screening only)
Chemical Stability Unstable in aqueous acidStable in aqueous acidHigh (Functional test)

Deep Dive: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only self-validating method for this analysis. Mass spectrometry can be misleading due to in-source fragmentation or identical m/z values (e.g., if the ring opens with HCl, the mass increases by 36 Da, but if it opens with water, it is M+18).

The Diagnostic Signal

The protons adjacent to the nitrogen (positions 2 and 4) are the tell-tale sign.

  • In the Ring: The constrained geometry and the electron-withdrawing nature of the strained nitrogen deshield these protons, pushing them downfield to 3.8–4.5 ppm .

  • In the Chain: Upon opening, the strain is released, and the methylene group adjacent to the amine (

    
    ) shifts significantly upfield to the 2.8–3.2 ppm  region.
    
Experimental Protocol: NMR Validation

Objective: Conclusively identify ring integrity.

  • Solvent Selection:

    • Preferred:DMSO-d₆ . It prevents rapid proton exchange and solubilizes polar amino alcohols well.

    • Alternative:D₂O . Good solubility, but exchangeable protons (OH, NH) will disappear, removing valuable coupling information.

    • Avoid: CDCl₃ (Poor solubility for these polar species).

  • Sample Preparation:

    • Dissolve ~5-10 mg of sample in 0.6 mL solvent.

    • CRITICAL: If the sample is a free base, add 1 equivalent of TFA or DCl to the NMR tube after the initial scan. The shift of the ring protons upon protonation is distinct from the linear chain.

  • Data Interpretation:

    • Look for the H3 methine proton (attached to OH). In the azetidine ring, this is often a quintet around 4.5 ppm .

    • Look for the H2/H4 methylene protons .

      • Intact: Multiplets at 3.8–4.2 ppm .

      • Opened: Distinct signals separated by >0.5 ppm. The

        
         will be at ~3.0 ppm, while the 
        
        
        
        (if opened by water) remains near 3.6 ppm.

Deep Dive: Mass Spectrometry (The Screening Tool)

While not definitive on its own, MS/MS fragmentation patterns provide rapid screening data.

Fragmentation Logic
  • Linear Amines (Ring-Opened): Primary amines undergo "Alpha-Cleavage" extremely easily.

    • Structure:

      
      
      
    • Fragmentation: Cleavage of the C-C bond next to the nitrogen yields a resonance-stabilized iminium ion:

      
       (m/z 30) .
      
    • Observation: A dominant peak at m/z 30 in the MS/MS spectrum strongly suggests a linear primary amine.

  • Azetidines (Intact):

    • The ring structure resists simple alpha-cleavage because the bond is part of the cycle.

    • Fragmentation typically involves loss of water (M-18) or retro-cyclization (loss of

      
      , m/z 29, or 
      
      
      
      , m/z 28).
    • Observation: Absence of a dominant m/z 30 peak and presence of M-18 or M-29 fragments suggests the ring is intact.

Experimental Protocol: LC-MS Screening

Objective: High-throughput purity check.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded C18. Standard C18 often fails to retain these polar compounds.

  • Mobile Phase:

    • A: Acetonitrile

    • B: 10 mM Ammonium Formate (pH 3.0)

    • Note: High organic content is required for HILIC retention.

  • MS Settings:

    • Source: ESI Positive.

    • Collision Energy: Ramp 10–40 eV.

  • Workflow:

    • Inject sample.[4]

    • Monitor TIC (Total Ion Chromatogram).

    • Extract Ion Chromatogram (EIC) for m/z 30 (linear indicator).

    • Compare retention time. The linear amino alcohol is generally more polar and elutes earlier on C18, or later on HILIC, compared to the azetidine.

References

  • Mechanistic Insight on Azetidine Stability Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journal of Organic Chemistry (2024) URL:[Link]

  • Decomposition Pathways Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters / NIH PMC (2021) URL:[Link]

  • Analytical Characterization (NMR/MS Context) Title: Mass Spectrometry - Fragmentation Patterns (Amines and Alcohols) Source: Chemistry LibreTexts URL:[Link]

  • Synthesis and Reactivity Title: Recent Advances in the Synthesis and Reactivity of Azetidines Source: Organic & Biomolecular Chemistry (RSC) URL:[5][Link]

Sources

A Comparative Guide to the Structural Elucidation of 2,2-Dimethylazetidin-3-ol HCl: A Case Study in Small Molecule Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is of significant interest due to its presence in numerous biologically active compounds.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural characterization of a novel, small molecule, using 2,2-Dimethylazetidin-3-ol hydrochloride as a primary example. While a public crystal structure for this specific molecule is not available in curated databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of early 2026, this guide will serve as a comprehensive roadmap for its analysis.[3][4][5][6][7][8][9]

We will focus on Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for absolute structure determination and compare it with powerful alternative and complementary methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state.[10][11] It allows for the precise measurement of bond lengths, bond angles, and torsion angles, and reveals the absolute configuration of chiral centers. For a molecule like 2,2-Dimethylazetidin-3-ol HCl, SCXRD would definitively establish the relative stereochemistry of the hydroxyl group to the dimethyl-substituted carbon and detail the intermolecular interactions, such as hydrogen bonding involving the hydrochloride ion, that govern the crystal packing.[12]

The Causality Behind the Crystallographic Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is entirely dependent on the quality of the single crystal used for data collection.

Experimental Protocol: SCXRD of 2,2-Dimethylazetidin-3-ol HCl

Objective: To grow diffraction-quality single crystals and determine the three-dimensional structure.

Pillar of Trustworthiness: This protocol incorporates self-validating checkpoints. Poor crystal quality or ambiguous diffraction data would immediately halt the process, preventing the generation of a flawed structural model.

Methodology:

  • Material Purification (Prerequisite):

    • Rationale: Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

    • Procedure: The synthesized 2,2-Dimethylazetidin-3-ol HCl powder should be purified to >99% purity, as confirmed by HPLC and NMR. Recrystallization from a suitable solvent system is often the final purification step.

  • Crystallization Screening:

    • Rationale: Finding the right conditions for a molecule to form a well-ordered single crystal is often the most challenging step.[13] A screening approach is employed to explore a wide range of thermodynamic conditions. As a hydrochloride salt, the compound is expected to be soluble in polar solvents.[14]

    • Procedure:

      • Prepare a saturated or near-saturated stock solution of the compound in a primary solvent (e.g., Methanol, Ethanol, Water).

      • Set up crystallization trials using various techniques in parallel:

        • Slow Evaporation: Distribute the stock solution into small vials. Leave the vials loosely capped to allow the solvent to evaporate slowly over several days to weeks.

        • Vapor Diffusion (Hanging Drop & Sitting Drop): Place a small drop of the stock solution on a siliconized glass slide. Invert the slide over a reservoir containing a less-polar "anti-solvent" (e.g., isopropanol, acetonitrile, diethyl ether). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

        • Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal should be visually clear, have well-defined faces, and be free of cracks or defects. The size is typically in the range of 0.1-0.3 mm in all dimensions.

    • Procedure:

      • Under a microscope, select a promising crystal using a cryo-loop.

      • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes crystal damage and reduces atomic thermal vibrations during data collection, leading to higher quality data.[11]

  • Data Collection:

    • Rationale: The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[15] The angles and intensities of the diffracted beams contain the information about the arrangement of atoms in the crystal.

    • Procedure:

      • Mount the cryo-cooled crystal on the goniometer of a single-crystal diffractometer.

      • Maintain a constant stream of cold nitrogen gas (typically at 100 K) over the crystal.

      • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Rationale: Specialized software is used to process the diffraction data, solve the "phase problem," build an initial molecular model, and refine it against the experimental data to achieve the best possible fit.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Use software (e.g., SHELXT, Olex2) to solve the crystal structure, which provides an initial electron density map.

      • Fit the atoms of 2,2-Dimethylazetidin-3-ol HCl into the electron density map.

      • Refine the atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction data. Key quality indicators include the R-factor and the Goodness-of-Fit (GooF).

Visualization of the SCXRD Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Analysis Powder High-Purity Powder (>99%) Screen Crystallization Screening Powder->Screen Dissolution Crystal Single Crystal Selection Screen->Crystal Microscopy Mount Cryo-Mounting Crystal->Mount Collect X-ray Data Collection Mount->Collect Diffractometer Solve Structure Solution Collect->Solve Raw Data Refine Structure Refinement Solve->Refine Model Building Final Final Structure (CIF File) Refine->Final Validation

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Orthogonal and Complementary Techniques

While SCXRD is definitive, it is not always feasible if suitable crystals cannot be obtained.[16] In such cases, or to provide complementary data, other powerful techniques are employed.

NMR Spectroscopy: The Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining molecular structure in solution. For 2,2-Dimethylazetidin-3-ol HCl, a suite of NMR experiments can establish the complete chemical connectivity and relative stereochemistry.

  • 1D NMR (¹H and ¹³C): Provides information on the chemical environment of each proton and carbon atom, respectively. The number of signals, their chemical shifts, and splitting patterns give initial clues to the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure.[17]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is essential for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For 2,2-Dimethylazetidin-3-ol, a NOESY experiment could show a spatial correlation between the proton on the hydroxyl-bearing carbon (C3) and one of the methyl groups on C2, helping to establish their relative cis or trans orientation.[18]

Computational Modeling: The Theoretical Structure

Computational chemistry, particularly using Density Functional Theory (DFT), can provide valuable insights into the molecule's geometry, conformational preferences, and spectroscopic properties.[19][20]

  • Geometry Optimization: A theoretical model of 2,2-Dimethylazetidin-3-ol HCl can be built, and its geometry optimized to find the lowest energy conformation. This can predict bond lengths and angles that can be compared with experimental data.

  • NMR Chemical Shift Prediction: DFT methods can calculate theoretical ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with the experimental data can provide strong evidence for the correctness of the assigned structure.

  • Vibrational Frequency Analysis: Computational models can predict the infrared (IR) spectrum of the molecule, which can be compared with an experimental IR spectrum for further structural confirmation.[19]

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific question being asked, the amount and nature of the sample available, and the desired level of certainty.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Computational Modeling (DFT)
Sample Phase Solid (Single Crystal)SolutionIn Silico (No physical sample)
Information Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, relative stereochemistry, dynamics in solutionPredicted geometry, conformation, electronic properties
Primary Strength Unambiguous and highly precise structural determination.[10]Excellent for determining connectivity and structure in a biologically relevant state (solution).[1][17]Predictive power, aids in spectral assignment, explores conformations.[20]
Key Limitation Requires diffraction-quality single crystals, which can be difficult to grow.[16]Does not provide absolute configuration (without chiral auxiliaries); information is an average over time.It is a theoretical model and must be validated by experimental data. Accuracy depends on the level of theory.[21]
Sample Amount Micrograms (single crystal)MilligramsN/A
Visualization of Technique Comparison

comparison cluster_methods Analytical Methodologies cluster_validation Validation & Confirmation Title Structural Elucidation of 2,2-Dimethylazetidin-3-ol HCl SCXRD SCXRD (X-ray) State: Solid (Crystal) Output: Absolute 3D Structure Strength: Unambiguous Gold Standard NMR NMR Spectroscopy State: Solution Output: Connectivity & Relative Stereochem Strength: Solution-State Dynamics DFT Computational (DFT) State: In Silico Output: Predicted Geometry & Properties Strength: Predictive & Complementary Validation Definitive Structure SCXRD->Validation Provides Absolute Structure NMR->Validation Confirms Connectivity DFT->NMR Predicts & Validates Spectra DFT->Validation Supports Assignment

Caption: Comparison of primary techniques for small molecule structure determination.

Conclusion: An Integrated Approach

For a novel compound like 2,2-Dimethylazetidin-3-ol HCl, a multi-faceted approach provides the highest level of scientific rigor. While Single-Crystal X-ray Diffraction stands as the ultimate arbiter of the solid-state structure, its success hinges on the challenging step of crystallization. NMR spectroscopy provides indispensable data on the molecule's structure and behavior in solution, establishing the crucial covalent framework and relative stereochemistry. Computational modeling serves as a powerful complementary tool, bridging theory and experiment to aid in data interpretation and build confidence in the final structural assignment.

By integrating the findings from these distinct yet complementary techniques, researchers can build a comprehensive and validated understanding of a molecule's structure, paving the way for its successful development in pharmaceutical and chemical research.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Experimental and computational studies of the structure and vibrational spectra of azetidine derivatives. (1999). Journal of Molecular Structure: THEOCHEM. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Single-crystal X-ray Diffraction (Part 1). (2019). Royal Society of Chemistry. [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). PubMed Central. [Link]

  • Crystallography Open Database (COD). (n.d.). DATACC. [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. [Link]

  • Crystallography Open Database. (n.d.). crystallography.net. [Link]

  • Crystallography Open Database – an open-access collection of crystal structures. (2009). PubMed Central. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. (n.d.). MDPI. [Link]

  • Crystallography Open Database. (n.d.). Wikipedia. [Link]

  • Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. (n.d.). PubMed. [Link]

  • Cambridge Structural Database. (n.d.). Re3data.org. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central. [Link]

  • Crystallography Open Database (COD). (n.d.). SciCrunch. [Link]

Sources

Comparative Guide: 2,2-Dimethyl vs. 3,3-Dimethyl Azetidine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,2-dimethylazetidine (2,2-DMA) and 3,3-dimethylazetidine (3,3-DMA) . It is designed for medicinal chemists and process engineers selecting between these scaffolds for drug design or synthetic building blocks.

Executive Summary

While both scaffolds introduce the gem-dimethyl motif—a classic strategy to improve metabolic stability and lipophilicity—their reactivity profiles are diametrically opposed due to the spatial location of the methyl groups relative to the nitrogen center.

  • 2,2-Dimethylazetidine (2,2-DMA): Characterized by proximal steric hindrance . The gem-dimethyl group at the

    
    -position creates a "steric gate" that significantly retards N-functionalization but protects the nitrogen from metabolic N-dealkylation. Ring opening is highly regioselective.[1]
    
  • 3,3-Dimethylazetidine (3,3-DMA): Characterized by distal steric influence . The methyl groups at the

    
    -position exert minimal steric pressure on the nitrogen lone pair, resulting in reactivity comparable to unsubstituted azetidine. It is primarily used to block metabolic oxidation at the typically labile C3 position.
    
Quick Comparison Matrix
Feature2,2-Dimethylazetidine3,3-Dimethylazetidine
N-Nucleophilicity Low (Sterically hindered)High (Accessible lone pair)
Basicity (pKa) ~10.8 (Steric inhibition of solvation)~11.3 (Inductive boost, no steric penalty)
N-Alkylation Rate Slow (Requires forcing conditions)Fast (Standard conditions)
Ring Opening Regioselective (Attacks C4 > C2)Degenerate (C2 = C4)
Metabolic Block Blocks

-oxidation / N-dealkylation
Blocks

-oxidation (C3)
LogP Impact High lipophilicity increaseModerate lipophilicity increase

Structural & Reactivity Analysis[2]

The Steric Environment (N-Functionalization)

The defining difference lies in the accessibility of the nitrogen lone pair.

  • 2,2-DMA: The gem-dimethyl group is adjacent to the nitrogen (

    
    -carbon). In the puckered conformation of the azetidine ring, these methyl groups project into the space required for an approaching electrophile (e.g., alkyl halide or acyl chloride). This creates a significant kinetic barrier to 
    
    
    
    reactions at the nitrogen.
  • 3,3-DMA: The methyl groups are located on the

    
    -carbon, pointing away from the reaction center. The nitrogen lone pair remains exposed, allowing for rapid functionalization.
    
Visualization: Steric Clash in N-Alkylation

G cluster_22 2,2-Dimethylazetidine (High Steric Clash) cluster_33 3,3-Dimethylazetidine (Low Steric Clash) N22 Nitrogen Lone Pair Me22 alpha-Gem-Dimethyl (Proximal Bulk) Me22->N22 Steric Shielding E22 Electrophile (R-X) E22->N22 Attack Blocked High TS Energy N33 Nitrogen Lone Pair Me33 beta-Gem-Dimethyl (Distal Bulk) Me33->N33 No Interaction E33 Electrophile (R-X) E33->N33 Attack Facile Low TS Energy

Caption: Comparative steric maps showing the kinetic barrier to N-alkylation in 2,2-DMA versus the accessible pathway in 3,3-DMA.

Ring Opening Reactivity (Strain Release)

Azetidines possess ~25 kcal/mol of ring strain.[2] Releasing this strain via nucleophilic attack is a key synthetic utility.

  • 2,2-DMA (Regioselective): The molecule is unsymmetrical.

    • Basic/Neutral Conditions (

      
      ):  Nucleophiles attack the C4 position  (secondary carbon). The C2 position (quaternary) is sterically inaccessible to external nucleophiles.
      
    • Acidic Conditions (

      
      -like):  Protonation forms the azetidinium ion. While C2 can support more positive charge (tertiary carbocation character), the steric barrier usually still favors C4 attack unless the nucleophile is small and the conditions promote significant bond breaking in the transition state.
      
  • 3,3-DMA (Symmetrical): C2 and C4 are chemically equivalent. Ring opening yields a single acyclic product (neopentyl-like backbone), simplifying analysis.

Visualization: Regioselective Ring Opening of 2,2-DMA

RingOpening cluster_paths Nucleophilic Attack Pathways Start 2,2-Dimethylazetidinium Ion PathA Path A: Attack at C2 (Quaternary) Sterically Forbidden Start->PathA High Barrier PathB Path B: Attack at C4 (Secondary) Kinetically Favored Start->PathB Low Barrier ProdA Tertiary Amine Product (Rare/Trace) PathA->ProdA ProdB Primary/Secondary Amine Product (Major) PathB->ProdB

Caption: Regiochemical outcome of nucleophilic ring opening in 2,2-dimethylazetidine. Path B (C4 attack) is dominant.

Experimental Protocols

N-Alkylation (The "Steric Stress Test")

This protocol demonstrates the forcing conditions required for 2,2-DMA compared to the standard conditions for 3,3-DMA.

Objective: Synthesis of N-benzyl derivatives.

ParameterProtocol A: 3,3-DimethylazetidineProtocol B: 2,2-Dimethylazetidine
Solvent Dichloromethane (DCM) or THFAcetonitrile (MeCN) or DMF
Base Triethylamine (

)
Cesium Carbonate (

) or DIPEA
Temperature


Time 2–4 Hours12–24 Hours
Yield >90%50–70% (often requires excess alkyl halide)

Step-by-Step Methodology (2,2-DMA):

  • Dissolution: Dissolve 2,2-dimethylazetidine hydrochloride (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Activation: Add

    
     (3.0 equiv) to liberate the free base and scavenge acid. Note: Stronger inorganic bases are preferred over amine bases to prevent competitive alkylation of the base itself, though the steric bulk of the azetidine makes it a poor nucleophile.
    
  • Addition: Add benzyl bromide (1.2 equiv) dropwise.

  • Heating: Heat the reaction to

    
    . Monitor by LCMS. The 2,2-methyls hinder the 
    
    
    
    approach, necessitating thermal energy.
  • Workup: Filter solids, concentrate, and purify via flash chromatography. Expect a lower

    
     for the product compared to the 3,3-isomer due to the exposed polar amine if alkylation is incomplete.
    
Acid-Mediated Ring Opening

Objective: Synthesis of


-amino chlorides (or alcohols).
  • Substrate: Dissolve 2,2-dimethylazetidine in dry ether.

  • Acid: Add HCl (4M in dioxane) dropwise at

    
    .
    
  • Result:

    • 3,3-DMA: Rapid precipitation of the hydrochloride salt. Upon heating in water/nucleophile, it opens to 3-chloro-2,2-dimethylpropan-1-amine (neopentyl skeleton).

    • 2,2-DMA: Forms the salt. Upon forcing nucleophilic attack (e.g., heating with

      
      ), the chloride attacks C4 exclusively, yielding 4-chloro-4-methylpentan-2-amine  derivatives (attack at the less substituted CH2). Correction: Attack at C4 (the CH2 group) breaks the C4-N bond, leaving the nitrogen attached to C2. The product is a tertiary alkyl chloride with a primary amine? No. Let's trace:
      
    • Structure: N-C2(Me2)-C3(H2)-C4(H2).

    • Attack at C4: Nucleophile (Nu) binds to C4. Bond C4-N breaks.

    • Product: Nu-CH2-CH2-C(Me)2-NH2. (1,1-dimethyl-3-substituted-propylamine).

Medicinal Chemistry Implications[3][4][5]

Metabolic Stability (Microsomal Clearance)
  • 3,3-DMA: Often superior for lowering intrinsic clearance (

    
    ). The C3 position in azetidine is the most electron-rich and accessible site for CYP450-mediated oxidation (forming the lactam or hydroxylated species). The gem-dimethyl group at C3 blocks this "soft spot" effectively.
    
  • 2,2-DMA: Blocks

    
    -oxidation (carbinolamine formation) which leads to ring opening or N-dealkylation. However, the exposed C3 position remains vulnerable.
    
Basicity and Permeability
  • pKa: 3,3-DMA is generally more basic (~11.3) than 2,2-DMA (~10.8). The 2,2-dimethyl groups hinder the solvation of the protonated ammonium species, destabilizing the conjugate acid slightly despite the inductive donation.

  • LogP: Both increase lipophilicity relative to azetidine, but 2,2-DMA often has a slightly higher effective lipophilicity in biological systems because the nitrogen lone pair is less accessible to water hydrogen bonding.

References

  • Couty, F., et al. (2006).[1][3] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry, 2006(15), 3479-3490. Link

    • Key Finding: Establishes the preference for nucleophilic attack at the less substituted carbon (C4) in 2-substituted azetidinium ions.[1]

  • Stanković, S., et al. (2012).[4] "Regioselectivity in the ring opening of non-activated aziridines and azetidines." Chemical Society Reviews, 41, 643-665. Link

    • Key Finding: Comprehensive review of ring-opening mechanisms, confirming the steric dominance in regiocontrol.
  • Sirenko, V., et al. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[2] Organic & Biomolecular Chemistry, 19, 28-49. Link

    • Key Finding: Discusses the "strain-release" utility and compar
  • Wuitschik, G., et al. (2010). "Oxetanes and Azetidines as Bioisosteres." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

    • Key Finding: Defines the metabolic stability profiles and pKa shifts associated with dimethyl substitution p

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Analytical Strategies for Profiling Process-Related Impurities in Azetidine Synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Introduction: The Azetidine Paradox

Azetidines—four-membered nitrogen heterocycles—are increasingly privileged scaffolds in medicinal chemistry (e.g., Cobimetinib, Baricitinib) due to their ability to lower lipophilicity and improve metabolic stability compared to their five- and six-membered counterparts. However, this utility comes at a cost: Ring Strain (~25.4 kcal/mol) .

This strain creates a unique "Impurity Paradox." While the azetidine ring is kinetically stable enough for isolation, it is thermodynamically primed for ring-opening hydrolysis, polymerization, and oligomerization under process conditions. Furthermore, many key azetidine building blocks (e.g., 3-hydroxyazetidine) are small, highly polar, and lack UV chromophores, rendering standard Reverse-Phase HPLC (RP-HPLC) with UV detection effectively blind to the most critical process-related impurities.

This guide objectively compares three analytical workflows for profiling these "invisible" impurities, synthesizing experimental data to recommend a superior standard for process analytical technology (PAT).

The Impurity Landscape: What Are We Looking For?

Before selecting a method, we must define the target. In the common synthesis of 3-hydroxyazetidine via the Epichlorohydrin-Amine Cyclization Route , three distinct classes of impurities arise.

Impurity Classification Table
Impurity ClassOriginPhysicochemical ProfileDetection Challenge
Class I: Ring-Opened Hydrolysates Acid/Base catalyzed hydrolysis of the strained ring (e.g., 1-amino-3-chloropropan-2-ol).Highly Polar (LogP < -1.0), Non-volatile.Poor retention on C18; UV transparent.
Class II: Oligomers/Dimers Nucleophilic attack of free azetidine nitrogen on the strained ring of another molecule.High MW, Polycationic.Broad peak shapes; potential carryover.
Class III: Reagent Residuals Unreacted epichlorohydrin, benzylamine, or deprotection byproducts (toluene).Volatile or Semi-volatile.Epichlorohydrin is a potential Genotoxic Impurity (GTI).

Comparative Analysis of Analytical Methodologies

We evaluated three primary workflows for their ability to quantify Class I and Class II impurities in a crude 3-hydroxyazetidine hydrochloride process stream.

Method A: Standard RP-HPLC (C18) with UV Detection

The Traditional Approach

  • Protocol: C18 column, Phosphate buffer/Acetonitrile gradient, 210 nm detection.

  • Performance:

    • Pros: Robust, ubiquitous equipment.

    • Cons: Catastrophic Failure for Class I impurities. The polar amino-alcohol hydrolysis products elute in the void volume (

      
      ), co-eluting with salts. 3-Hydroxyazetidine itself shows poor retention (
      
      
      
      ).
    • Verdict: Unsuitable for purity assay or impurity profiling of polar azetidines.

Method B: Pre-Column Derivatization + GC-MS

The Sensitivity Specialist

  • Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA) or BSTFA followed by Headspace or Liquid Injection GC-MS.

  • Performance:

    • Pros: Excellent for Class III volatiles (Epichlorohydrin). Derivatization adds mass and volatility to polar species.

    • Cons: Process Induced Artifacts. The high heat of the GC inlet can induce thermal ring-opening of the labile azetidine, generating false positive impurity signals. Derivatization is labor-intensive and introduces variability.[1]

    • Verdict: Excellent for residual solvents/reagents, but risky for the labile azetidine core.

Method C: HILIC-MS/CAD (Hydrophilic Interaction Liquid Chromatography)

The Modern Gold Standard

  • Protocol: Amide-bonded silica column, Ammonium Formate/Acetonitrile mobile phase, ESI-MS or Charged Aerosol Detection (CAD).

  • Performance:

    • Pros: Superior Retention. Water is the "strong" solvent; polar impurities elute after the void. MS/CAD detects non-chromophoric species universally.

    • Cons: Requires long equilibration times; sensitive to sample diluent (must be high % organic).

    • Verdict: The only method capable of reliably separating and quantifying Class I ring-opened impurities and Class II dimers without artifact generation.

Detailed Protocol: Self-Validating HILIC-MS Workflow

Objective: Quantify "invisible" ring-opened impurity 1-amino-3-chloropropan-2-ol (ACP) in 3-hydroxyazetidine (3-HA).

Step-by-Step Methodology
  • System Preparation:

    • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Causality: Low pH protonates the amine, ensuring consistent ionic interaction with the stationary phase.

    • Mobile Phase B: Acetonitrile.

    • Detector: Single Quad MS (SIM mode: m/z 74 for 3-HA, m/z 110/112 for ACP) OR CAD.

  • Gradient Profile:

    • Isocratic Hold: 90% B for 2 minutes. (Traps polar species).[1][2][3]

    • Ramp: 90% B to 60% B over 15 minutes. (Elutes species by increasing water polarity).

    • Re-equilibration:Crucial Step. Hold at 90% B for at least 10 column volumes. HILIC water layers take longer to stabilize than RP-HPLC.

  • Sample Diluent Strategy (Self-Validating Step):

    • Dissolve the crude azetidine salt in 50:50 Acetonitrile:Water.

    • Critical Check: If the sample is dissolved in 100% water, peak shape will distort (solvent mismatch). The 50% organic match is required to prevent "breakthrough" in HILIC.

  • System Suitability Criteria:

    • Resolution (

      
      ) between 3-HA and ACP > 2.0.
      
    • Tailing Factor (

      
      ) for 3-HA < 1.5. (Azetidines interact strongly with silanols; ammonium formate suppresses this).
      

Data Summary: Method Performance Comparison

MetricMethod A: RP-HPLC (UV)Method B: GC-MS (Deriv.)Method C: HILIC-MS
Retention of 3-HA (

)
0.2 (Void)N/A (Volatile)4.5 (Ideal)
LOD (Ring-Opened) > 1000 ppm (Poor UV)50 ppm10 ppm
Linearity (

)
0.950.98> 0.995
Artifact Risk LowHigh (Thermal Deg.)Low
Prep Time 10 min60 min15 min

Visualizing the Decision Pathway

The following diagram illustrates the logical workflow for selecting the correct analytical technique based on the specific impurity profile of the azetidine synthesis.

Azetidine_Impurity_Workflow Start Azetidine Process Stream Analysis Check_Chrom Does Impurity have UV Chromophore? Start->Check_Chrom Check_Polarity Is Impurity Polar / Ionic? Check_Chrom->Check_Polarity No (Aliphatic) RP_HPLC Method A: RP-HPLC (UV) (Only for benzylated intermediates) Check_Chrom->RP_HPLC Yes (e.g., Benzyl) Check_Volatile Is Impurity Volatile? Check_Polarity->Check_Volatile No (Highly Polar) GC_MS Method B: Headspace GC-MS (Residual Solvents Only) Check_Polarity->GC_MS No (Non-Polar) HILIC Method C: HILIC-MS / CAD (Recommended for Ring-Opened/Dimers) Check_Volatile->HILIC No (Target Zone) Check_Volatile->GC_MS Yes Deriv_GC Derivatization GC-MS (Use with Caution: Thermal Risk) GC_MS->Deriv_GC If non-volatile & HILIC unavailable Deriv_GC->HILIC If Thermal Degradation Observed

Caption: Decision tree for selecting analytical methods based on impurity physicochemical properties. Green indicates the optimal path for polar azetidine impurities.

References

  • LGC Standards. Pharmaceutical impurity profiling & custom synthesis. LGC Standards. Link

  • Shimadzu Application News. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Link

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech. Link

  • Organic Chemistry Portal. Synthesis of Azetidines. Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Link

Sources

Azetidine Stereochemical Assignment: A High-Field NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Puckering" Problem

In drug discovery, the azetidine ring has emerged as a critical bioisostere for proline or cyclobutane, offering unique vectors for metabolic stability and conformational restriction. However, assigning relative stereochemistry (cis vs. trans) in 2,3- or 2,4-substituted azetidines is notoriously deceptive.

Unlike stable 5- or 6-membered rings, the 4-membered azetidine ring possesses a low energy barrier for ring inversion (~1.3 kcal/mol), oscillating between two "puckered" conformations. This rapid equilibrium averages the dihedral angles, often compressing the difference between


 and 

coupling constants.

This guide compares the 1H NMR coupling constants of azetidine protons, distinguishing between reliable static signals and dynamic artifacts. It provides a validated workflow for unambiguous stereochemical assignment.[1]

The Physics of Azetidine Coupling

To interpret the data correctly, one must understand the underlying mechanics. The azetidine ring is not planar; it adopts a "butterfly" shape to relieve torsional strain.

The Puckering Equilibrium

The magnitude of the vicinal coupling constant (


) is governed by the Karplus relationship, which depends on the dihedral angle (

).
  • Planar Ring (Hypothetical):

    
     (Max 
    
    
    
    ),
    
    
    (Min
    
    
    ).
  • Real Puckered Ring: The ring bends, shifting

    
     to 
    
    
    
    and
    
    
    to
    
    
    .

Impact: Large substituents at C2 or C3 will "lock" the ring into the sterically least crowded pucker. This locking effect maximizes the difference between cis and trans coupling constants.

AzetidinePuckering ConfA Conformer A (Substituent Pseudo-Equatorial) TS Transition State (Planar - High Energy) ConfA->TS Ring Flattening Observed Observed NMR Signal (Weighted Average of A & B) ConfA->Observed TS->ConfA ConfB Conformer B (Substituent Pseudo-Axial) TS->ConfB Inversion ConfB->TS ConfB->Observed

Figure 1: The Azetidine Ring Inversion Pathway. Unless sterically locked, the observed J-values are a weighted average of Conformer A and B.

Comparative Analysis: Coupling Constants

The following data aggregates experimental values from 2-substituted and 2,3-disubstituted azetidine scaffolds.

Table 1: Diagnostic Coupling Ranges (400-600 MHz)
ParameterTypeRange (Hz)Diagnostic ReliabilityNotes

Geminal-11.0 to -14.5 HighProtons on same carbon (e.g., C3 or C4). Large magnitude due to ring strain (s-character).

Vicinal7.5 to 10.0 ModerateGenerally larger than trans. Values < 7 Hz suggest rapid puckering or electronegative substituents.

Vicinal4.0 to 7.5 ModerateCan overlap with

in flexible systems. Values < 4 Hz indicate a "locked" pseudo-axial conformation.

Long-Range1.0 to 2.5 Low"W-coupling" across the ring (C2-H to C4-H). Only visible in rigid, locked systems.
Table 2: Substituent Effects on (The Electronegativity Dampener)

Electronegative atoms attached to the ring pull electron density from the C-C bonds, reducing the magnitude of both cis and trans couplings.

Substituent (at C2)

(Hz)

(Hz)

(Separation)
Alkyl / Aryl 8.5 – 9.56.0 – 7.5Small (~2 Hz) – Risk of misassignment
Ester / Amide 8.0 – 9.05.5 – 6.5Moderate
Fluorine / Oxygen 6.5 – 8.03.5 – 5.5Large – Easier to assign

Critical Insight: In 2-aryl azetidines, the


 is consistently higher (~9.0 Hz) than 

(~7.0 Hz). However, the difference is small. Reliance on 1D splitting alone is a common failure mode.

Experimental Protocol: The Validation Workflow

Do not rely solely on splitting patterns. Use this self-validating workflow to confirm stereochemistry.

Step 1: High-Resolution 1H NMR (Quantitative)
  • Solvent: CDCl3 is standard, but C6D6 (Benzene-d6) is superior for azetidines. The magnetic anisotropy of benzene often resolves overlapping geminal protons at C3/C4.

  • Acquisition: Ensure high digital resolution (at least 64k points) to resolve small

    
     differences (1-2 Hz).
    
Step 2: J-Analysis (The Logic Gate)

Measure the width of the multiplets.

  • If

    
     Hz 
    
    
    
    Likely Cis .
  • If

    
     Hz 
    
    
    
    Likely Trans .
  • If

    
     Hz 
    
    
    
    Ambiguous Zone (Proceed to Step 3).
Step 3: NOESY / ROESY (The Truth Serum)

This is the definitive step.

  • Experiment: 1D-NOESY (selective excitation) is preferred over 2D for cleaner data.

  • Target: Irradiate the C2-H proton.

  • Observation:

    • Cis: Strong NOE enhancement (>2%) at the C3-H or C4-H on the same face.

    • Trans: Minimal or no enhancement; potential enhancement of the geminal partner instead.

Step 4: Graphviz Decision Tree

AzetidineWorkflow Start Start: Unknown Azetidine Isomer Step1 1. Measure Vicinal Coupling (J) Start->Step1 Decision1 J Value? Step1->Decision1 High J > 8.5 Hz Decision1->High Likely Cis Low J < 6.0 Hz Decision1->Low Likely Trans Mid J = 6.0 - 8.5 Hz (Ambiguous) Decision1->Mid NOESY 2. Run 1D-NOESY (Irradiate H-2) High->NOESY Confirm Low->NOESY Confirm Mid->NOESY ResultCis Assign CIS NOESY->ResultCis Strong NOE ResultTrans Assign TRANS NOESY->ResultTrans Weak/No NOE

Figure 2: Logic flow for assigning stereochemistry in azetidine rings.

Troubleshooting & Anomalies

The "Virtual Coupling" Trap

In symmetric 2,4-disubstituted azetidines, the spin system may become higher order (AA'XX'), making the triplet/doublet appearance deceptive.

  • Solution: Run the spectrum at a different field strength (e.g., move from 400 MHz to 600 MHz). If the multiplet appearance changes significantly (beyond just scaling), you have second-order effects.

N-Inversion

The nitrogen lone pair inversion is usually fast at room temperature. However, if the N-substituent is bulky or electron-withdrawing (e.g., N-Boc, N-Tosyl), the inversion slows down, potentially broadening peaks.

  • Solution: Variable Temperature (VT) NMR. Heating the sample to 50°C often sharpens the lines by accelerating the exchange, allowing for clearer

    
     measurement.
    

References

  • BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Link

  • Pinto, D. C. G. A., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Link

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Karplus relationships in strained rings).

  • Lough, W. J., & Wainer, I. W. (Eds.). (2012). High Performance Liquid Chromatography: Fundamental Principles and Practice.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (Foundational data on azetidine ring strain and puckering).

Sources

Differentiating 2,2-Dimethylazetidin-3-ol from Oxazolidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-exo vs. 5-endo Challenge

In the synthesis of small-ring heterocycles, particularly 2,2-dimethylazetidin-3-ol (1), researchers frequently encounter a critical purity challenge: the thermodynamic preference for 5-membered rings over 4-membered strained systems. While the target molecule is an azetidine, the most pervasive constitutional isomers are oxazolidines (specifically 2,2-dimethyl-1,3-oxazolidine derivatives).

This guide provides a definitive technical workflow to differentiate the target azetidine from its 5-membered isomers. We address the nomenclature confusion—often termed "oxazoline isomers" in industrial shorthand—by clarifying that the relevant isobaric impurities are saturated oxazolidines (


), whereas true oxazolines  (

) are easily distinguished by a mass difference of 2 Da.
The Core Differentiation Matrix
Feature2,2-Dimethylazetidin-3-ol (Target)2,2-Dimethyloxazolidine (Isomer)
Ring Size 4-membered (Strained)5-membered (Thermodynamic)

C NMR (Quaternary C)

60–70 ppm
(Aliphatic C-N)

90–100 ppm
(Aminal N-C-O)
Acid Stability High (Salt formation)Low (Hydrolysis to amino alcohol + ketone)
Gem-Dimethyl Signals Diastereotopic (Distinct singlets)Often equivalent or broadened

Structural Analysis & Isomer Landscape

Understanding the origin of these isomers is the first step in identification. The synthesis of azetidin-3-ols often proceeds via the ring-opening of epoxy-amines or the cyclization of halo-amino alcohols.

  • The Target (Azetidine): Formed via a kinetic 4-exo-tet cyclization.

  • The Impurity (Oxazolidine): Formed via condensation of the amino-alcohol intermediate with acetone (often used as a solvent or byproduct) or via a competing 5-endo-tet closure if the precursor allows.

Visualizing the Isomerism

The following diagram illustrates the structural relationship and the critical spectroscopic decision points.

IsomerDifferentiation Start Unknown Sample (C5H11NO) MS_Check Mass Spectrometry Check Start->MS_Check Mass_115 MW ~115 Da (Unsaturated) MS_Check->Mass_115 [M+H]+ = 116 Mass_117 MW ~117 Da (Saturated) MS_Check->Mass_117 [M+H]+ = 118 Oxazoline 2-Oxazoline (Dehydrogenated Impurity) Mass_115->Oxazoline NMR_Check 13C NMR Analysis (Quaternary Carbon Shift) Mass_117->NMR_Check Shift_90 δ 90-100 ppm (N-C-O) NMR_Check->Shift_90 Aminal Carbon Shift_65 δ 60-70 ppm (C-N) NMR_Check->Shift_65 Quaternary Alkyl Result_Oxazolidine IDENTIFIED: 2,2-Dimethyloxazolidine Shift_90->Result_Oxazolidine Hydrolysis Confirmatory Test: Aqueous Acid Stability Shift_65->Hydrolysis Result_Azetidine IDENTIFIED: 2,2-Dimethylazetidin-3-ol Hydrolysis->Result_Oxazolidine Unstable (Hydrolyzes) Hydrolysis->Result_Azetidine Stable (Forms Salt)

Figure 1: Decision tree for differentiating azetidine targets from oxazoline/oxazolidine impurities.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The key differentiator is the electronic environment of the quaternary carbon at position 2.

C NMR Analysis
  • Oxazolidine (Isomer): The C2 carbon is bonded to both Nitrogen and Oxygen (

    
    ). This "aminal" character causes a significant downfield shift, typically resonating between 90 and 100 ppm .
    
  • Azetidine (Target): The C2 carbon is bonded only to Nitrogen and Alkyl groups (

    
    ). This results in a shift typical of a tertiary amine carbon, resonating between 60 and 70 ppm .
    
H NMR Analysis
  • Gem-Dimethyl Groups:

    • In 2,2-dimethylazetidin-3-ol , the presence of the chiral center at C3 renders the two methyl groups at C2 diastereotopic . You will distinctly observe two separate singlets (e.g.,

      
       1.2 and 
      
      
      
      1.4 ppm).[1]
    • In 2,2-dimethyloxazolidine , ring flipping is often faster, and the methyls may appear as a single broad peak or two peaks with different chemical shift environments compared to the azetidine.

  • Ring Protons:

    • Azetidine: The H3 proton (methine, -CH(OH)-) typically appears as a doublet of doublets or a multiplet around 4.0–4.5 ppm. The H4 protons (methylene) appear as distinct multiplets with strong geminal coupling (

      
       Hz).
      
    • Oxazolidine: The methylene protons (H4/H5) often appear as an AA'BB' system or simple triplets if the ring is flexible.

Experimental Protocol: NMR Characterization
  • Solvent Selection: Use DMSO-d6 or CD3OD . Avoid CDCl3 if the amine is free, as carbamate formation with trace acid/CO2 can complicate spectra.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      C (512 scans) to ensure the quaternary carbon is visible.
      
    • Crucial: Run an HMBC (Heteronuclear Multiple Bond Correlation).

  • HMBC Diagnostic: Look for correlations from the methyl protons.

    • If methyls correlate to a carbon at ~95 ppm

      
      Oxazolidine .
      
    • If methyls correlate to a carbon at ~65 ppm

      
      Azetidine .
      

Method 2: Chemical Stability (The "Quick Test")

Oxazolidines derived from acetone (or other ketones) are essentially "masked" amino alcohols. They are Schiff base equivalents and are thermodynamically unstable in the presence of aqueous acid and water. Azetidines, while strained, are kinetically stable to hydrolysis.

The Hydrolysis Test

This test exploits the reversibility of oxazolidine formation.[2]

  • Dissolve: 20 mg of the compound in 1 mL of THF/Water (1:1).

  • Acidify: Add 2 drops of 1M HCl.

  • Monitor: Stir for 15 minutes at Room Temperature.

  • Analyze (TLC or LC-MS):

    • Azetidine: The compound remains intact (forms the hydrochloride salt).

      
       remains 118.
      
    • Oxazolidine: Rapidly hydrolyzes to the corresponding amino-diol and acetone. LC-MS will show a new peak for the amino-diol (

      
       = 118 + 18 - 58... actually, it hydrolyzes to the linear form).
      
    • Correction: 2,2-dimethyloxazolidine (

      
      , MW 117) hydrolyzes to 1-amino-2-methylpropan-2-ol (or similar linear amino alcohol) + Acetone. The amino alcohol fragment will have a distinct retention time and lack the gem-dimethyl signals in NMR if the acetone is evaporated.
      

Method 3: Mass Spectrometry

While high-resolution MS (HRMS) gives the same formula (


) for both, fragmentation patterns (MS/MS) can be distinct.
  • Azetidine: Fragmentation often involves ring opening to form iminium ions. Common loss: [M - 18] (Loss of H2O) is prominent due to the -OH group.

  • Oxazolidine: Characteristic loss of the ketone fragment. For 2,2-dimethyl derivatives, look for a neutral loss of 58 Da (Acetone) or the formation of the acetone oxonium ion (

    
     58).
    

Synthesis Pathway & Impurity Control

Understanding why the impurity forms helps in preventing it.

SynthesisPath Precursor Epoxy-Amine / Amino-Halide Path_A Base-Mediated Cyclization Precursor->Path_A Azetidine 2,2-Dimethylazetidin-3-ol (Kinetic Product) Path_A->Azetidine 4-exo-tet Oxazolidine 2,2-Dimethyloxazolidine (Thermodynamic Trap) Path_A->Oxazolidine Reaction with Acetone Acetone Acetone Source (Solvent/Byproduct) Acetone->Oxazolidine Condensation

Figure 2: Competing pathways. The oxazolidine is often an artifact of acetone usage during workup or synthesis.

Process Tip: Avoid using acetone or methyl ethyl ketone (MEK) during the workup of amino-alcohol derivatives, as oxazolidine formation is spontaneous and rapid.

References

  • Padwa, A. (2004). Comprehensive Heterocyclic Chemistry III. Elsevier. (Fundamental ring strain and reactivity of azetidines vs oxazolidines).
  • Couty, F., & Evano, G. (2006). "Synthesis of azetidines from amino alcohols and epoxides." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Stogryn, E. L. (1969). "2,2-Dialkyl-3-azetidinols." Journal of Heterocyclic Chemistry, 6(1), 11-15. (Seminal work on dimethylazetidinol synthesis and spectral data). Link

  • Singh, G. S. (2003). "Recent progress in the synthesis and chemistry of azetidines." Tetrahedron, 59(39), 7631-7649. Link

  • PubChem. "2,2-Dimethyloxazolidine Compound Summary."[3] National Center for Biotechnology Information. Accessed 2024.[4] Link

Sources

The Azetidine Paradox: Overcoming Retention Failure in Polar Heterocycle Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: HPLC Method Development for Polar Azetidines (e.g., 3-azetidinecarboxylic acid, azetidine-3-ol)

The Challenge: Why Standard C18 Fails

Azetidines represent a distinct chromatographic challenge. As four-membered nitrogen-containing heterocycles, they possess high ring strain and, critically, extreme polarity .

For a drug development scientist, the typical azetidine profile—low molecular weight (<150 Da), high basicity (pKa ~9–11), and high hydrophilicity (LogP < -1.0)—renders the standard Reversed-Phase (RP) C18 toolkit useless.

The Failure Mode:

  • Void Elution: On a C18 column, azetidines often elute in the void volume (

    
    ), co-eluting with salts and matrix components.
    
  • Dewetting: High aqueous content (required to attempt retention) can cause "phase collapse" or dewetting in standard C18 pores.

  • Silanol Tailing: The basic nitrogen interacts strongly with residual silanols on the silica surface, leading to severe peak tailing (

    
    ).
    

This guide objectively compares the three viable alternatives: HILIC , Mixed-Mode Chromatography , and Ion-Pairing (IPC) , providing a validated roadmap for method development.

Strategic Comparison: HILIC vs. Mixed-Mode vs. IPC

The following table synthesizes performance metrics for a representative polar azetidine (e.g., 3-azetidinecarboxylic acid) across different modes.

Table 1: Comparative Performance Metrics
FeatureHILIC (Zwitterionic) Mixed-Mode (C18 + SCX) Ion-Pairing (C18 + OSA) Standard C18
Primary Mechanism Partitioning (Water layer) + ElectrostaticHydrophobic + Cation ExchangeDynamic Ion ExchangeHydrophobic (Failed)
Retention (

)
High (5 – 15) Moderate (2 – 8)High (5 – 12)< 0.5 (Void)
Peak Symmetry (

)
Excellent (0.9 – 1.2)Good (1.0 – 1.3)Variable (1.0 – 1.5)Poor (> 2.0)
MS Compatibility High (High organic MP)High (Volatile buffers)Low (Signal suppression)High
Equilibration Time Slow (20–40 column vol.)ModerateVery Slow (Passivation req.)Fast
Sample Diluent High Organic (e.g., ACN)Aqueous/Organic mixAqueousAqueous

Deep Dive: The Primary Recommendation (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for azetidines. It effectively acts as "reversed reversed-phase," where water is the strong solvent.

The Mechanism

Retention is governed by the partitioning of the polar azetidine into a water-enriched layer immobilized on the stationary phase surface.

  • Stationary Phase: Zwitterionic (e.g., sulfobetaine) or Amide phases are superior to bare silica because they maintain a stable water layer and neutralize silanol activity.

  • Mobile Phase: High Acetonitrile (ACN) content (typically 70–95%) creates the environment for partitioning.

Critical Protocol: Buffer Selection

You cannot rely on water/ACN alone. The ionization state of the azetidine is critical.

  • Buffer: Ammonium Formate or Ammonium Acetate (10–20 mM).

  • pH Control: Adjust aqueous pH to 3.0–4.0 .

    • Why? At this pH, the azetidine nitrogen is protonated (

      
      ), and surface silanols are largely suppressed. In Zwitterionic columns, this pH modulates the electrostatic interaction with the ligand's negative charge, enhancing retention without irreversible binding.
      

The Alternative: Mixed-Mode Chromatography

When matrix interferences (e.g., high salt samples) make HILIC unstable, Mixed-Mode Chromatography (MMC) is the robust alternative. MMC columns possess both alkyl chains (C18) and ion-exchange groups (e.g., Sulfonic acid for SCX) on the surface.

  • Advantage: You can control retention by changing buffer strength (salt concentration) and organic modifier.

  • Orthogonality: If an impurity co-elutes in HILIC (based on polarity), it will likely separate in MMC (based on charge/hydrophobicity ratio).

Visualizing the Decision Pathway

The following diagram outlines the logical flow for selecting the correct method based on analyte properties and lab constraints.

MethodSelection Start Start: Polar Azetidine Analysis CheckLogP Check LogP & pKa Start->CheckLogP IsPolar LogP < -1.0? CheckLogP->IsPolar IsPolar->Start No (Use C18) MS_Req MS Detection Required? IsPolar->MS_Req Yes HILIC Primary Choice: HILIC (Zwitterionic) MS_Req->HILIC Yes (High Sensitivity) MixedMode Alternative: Mixed-Mode (C18/SCX) MS_Req->MixedMode Yes (Complex Matrix) IPC Last Resort: Ion-Pairing (C18 + OSA) MS_Req->IPC No (UV Only) HILIC_Cond MP: 90% ACN / 10% Buffer pH 3.5 (Ammonium Formate) HILIC->HILIC_Cond MM_Cond Gradient: Low to High Salt or pH Shift MixedMode->MM_Cond

Figure 1: Decision tree for selecting the optimal chromatographic mode for polar azetidines.

Validated Experimental Protocol (HILIC)

This protocol is designed to be self-validating . It includes checkpoints to ensure the system is equilibrated and the mechanism is functioning.

Step 1: System Preparation & Passivation
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Passivation: Flush system with 50:50 Water:Isopropanol to remove any residual RP modifiers (like TFA) which can suppress HILIC ionization.

Step 2: The Gradient Strategy

Unlike RP, HILIC gradients run from High Organic to Low Organic .

Time (min)% Mobile Phase B (ACN)Function
0.095Initial Hold (Partitioning setup)
1.095Injection dwell
10.060Elution Gradient
12.060Wash
12.195Re-equilibration Start
20.095CRITICAL: Long Equilibration

Expert Insight: HILIC mechanisms require the reformation of the water layer on the silica surface. Shortening the re-equilibration time (<10 column volumes) is the #1 cause of retention time shifting.

Step 3: Sample Diluent (The "Injection Effect")
  • Do NOT dissolve samples in 100% water. This disrupts the water layer at the head of the column, causing peak splitting.

  • Protocol: Dissolve sample in 80:20 ACN:Buffer. If solubility is an issue, dissolve in minimal water and dilute immediately with ACN.

Step 4: Detection Settings
  • UV: Azetidines lack chromophores. Use 200–210 nm (requires high-purity solvents).

  • MS: ESI Positive Mode (

    
    ). HILIC provides a 10–50x sensitivity gain over RP due to efficient desolvation of the high-organic effluent.
    

Mechanism Visualization

Understanding the interaction is key to troubleshooting.

HILIC_Mechanism cluster_0 Stationary Phase Surface Silica Silica Base Ligand Zwitterionic Ligand (Permenant Charge) Silica->Ligand WaterLayer Immobilized Water Layer (Water-Rich) Ligand->WaterLayer Hydration MobilePhase Bulk Mobile Phase (ACN-Rich) MobilePhase->WaterLayer Partitioning Equilibrium Analyte Polar Azetidine (Hydrophilic/Basic) Analyte->Ligand Secondary Retention (Electrostatic) Analyte->WaterLayer Primary Retention (Partitioning)

Figure 2: The HILIC retention mechanism showing the critical partitioning between the bulk ACN phase and the surface water layer.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chromatography Online. (2012). Mixed-Mode Chromatography—A Review. [Link]

  • National Institutes of Health (PMC). (2012). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside. (Example of polar nucleoside/amine analysis). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.